Product packaging for BDP FL-PEG5-acid(Cat. No.:)

BDP FL-PEG5-acid

Cat. No.: B12283007
M. Wt: 583.4 g/mol
InChI Key: VSTRTPYBEMVINA-UHFFFAOYSA-N
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Description

BDP FL-PEG5-acid is a useful research compound. Its molecular formula is C27H40BF2N3O8 and its molecular weight is 583.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40BF2N3O8 B12283007 BDP FL-PEG5-acid

Properties

Molecular Formula

C27H40BF2N3O8

Molecular Weight

583.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H40BF2N3O8/c1-21-19-22(2)32-25(21)20-24-4-3-23(33(24)28(32,29)30)5-6-26(34)31-8-10-38-12-14-40-16-18-41-17-15-39-13-11-37-9-7-27(35)36/h3-4,19-20H,5-18H2,1-2H3,(H,31,34)(H,35,36)

InChI Key

VSTRTPYBEMVINA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)C)C)(F)F

Origin of Product

United States

Foundational & Exploratory

BDP FL-PEG5-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent and linker molecule designed for a wide range of applications in biological research and drug development. It incorporates the highly efficient and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an invaluable tool for researchers seeking to fluorescently label biomolecules, enhance the solubility of hydrophobic compounds, and construct advanced molecular probes such as Proteolysis Targeting Chimeras (PROTACs).

The BDP FL core provides exceptional brightness and photostability, making it a superior alternative to traditional green fluorescent dyes like fluorescein (FITC). The PEG5 spacer not only increases the water solubility of the molecule and its conjugates but also provides a flexible linker arm that can mitigate steric hindrance in binding assays. The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules through standard and efficient coupling chemistries.

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Proper storage and handling are crucial for maintaining the integrity and reactivity of the compound.

PropertyValue
IUPAC Name 1-(5,5-difluoro-7,9-dimethyl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oic acid[1][4]
CAS Number 2093197-98-7
Chemical Formula C₂₇H₄₀BF₂N₃O₈
Molecular Weight 583.44 g/mol
Purity >95% (typically confirmed by HPLC and/or NMR)
Solubility Soluble in DMSO, DMF, and DCM; low solubility in water.
Appearance Orange solid (or as specified by the supplier).
Storage Conditions Store at -20°C in the dark. It is recommended to desiccate the product. The compound is stable for several weeks at ambient temperature during shipping.
Fluorescent Properties and Comparison

BDP FL is renowned for its excellent photophysical properties, which often surpass those of other commonly used green fluorescent dyes. The table below provides a quantitative comparison.

PropertyBDP FLFluorescein (FITC)Alexa Fluor™ 488EGFP (Enhanced Green Fluorescent Protein)
Excitation Maximum (λex) ~503 nm~491 nm~496 nm~488 nm
Emission Maximum (λem) ~509 nm~516 nm~519 nm~507 nm
Molar Extinction Coeff. (ε) ~80,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹~73,000 M⁻¹cm⁻¹~55,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9~0.7-0.9 (pH dependent)~0.92~0.60
Photostability HighLowHighModerate
pH Sensitivity Relatively insensitiveHigh (fluorescence decreases at lower pH)LowModerate

Experimental Protocols

Protein Labeling via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be conjugated to primary amines (e.g., lysine residues on a protein) using a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method first activates the carboxylic acid to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; 0.1 M phosphate buffer, pH 7.2-8.0 for conjugation).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein of interest in the activation buffer at a concentration of 2-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in the activation buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the activation buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Adjust the pH of the protein solution to 7.2-8.0 by adding the conjugation buffer.

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the labeling reagent to the protein is a common starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

    • Purify the labeled protein from excess dye and reaction byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

Synthesis of a Fluorescent PROTAC

This compound is an ideal linker for the synthesis of fluorescent PROTACs, enabling the visualization and tracking of the PROTAC molecule in cellular assays. The following is a representative protocol for synthesizing a PROTAC where the this compound linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand.

Materials:

  • Warhead with a free amine group

  • E3 ligase ligand with a free amine group

  • This compound

  • Peptide coupling reagents (e.g., HATU, PyBOP)

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Boc-protected amine-PEG linker (if needed for modular synthesis)

  • Preparative HPLC for purification

Procedure (Modular Approach):

  • Coupling of this compound to the Warhead:

    • Dissolve the this compound (1.0 eq) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Add the amine-containing warhead (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the warhead-linker conjugate by preparative HPLC.

  • Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand:

    • The purified warhead-linker conjugate will have a terminal carboxylic acid from the this compound. This can now be coupled to the amine-containing E3 ligase ligand using the same peptide coupling chemistry described in step 1.

    • Dissolve the warhead-linker conjugate (1.0 eq) in anhydrous DMF.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Add the amine-containing E3 ligase ligand (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Purify the final fluorescent PROTAC by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Visualizations

EDC/NHS Coupling Mechanism

EDC_NHS_Coupling BDP_Acid BDP-PEG5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) BDP_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + Sulfo-NHS Regenerated_Acid BDP-PEG5-COOH O_Acylisourea->Regenerated_Acid Hydrolysis NHS Sulfo-NHS Amide_Bond Stable Amide Bond (BDP-PEG5-CO-NH-Protein) NHS_Ester->Amide_Bond + Protein-NH₂ Protein_Amine Protein-NH₂ Hydrolysis Hydrolysis

Caption: Mechanism of EDC/Sulfo-NHS mediated amide bond formation.

Protein Labeling Workflow

Protein_Labeling_Workflow Start Start: Prepare Reagents Activate Activate BDP-PEG5-Acid with EDC and Sulfo-NHS Start->Activate Conjugate Conjugate to Protein (pH 7.2-8.0) Activate->Conjugate Quench Quench Reaction (e.g., with Tris buffer) Conjugate->Quench Purify Purify Labeled Protein (Desalting Column) Quench->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize End End: Purified Labeled Protein Characterize->End

Caption: Experimental workflow for protein labeling with this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (BDP FL-labeled) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation POI Degradation Ubiquitination->Degradation Recognition by Proteasome 26S Proteasome Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Catalytic Cycle

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start Start: Prepare Reactants Step1 Step 1: Couple BDP-PEG5-Acid to Amine-Warhead Start->Step1 Purify1 Purify Warhead-Linker (HPLC) Step1->Purify1 Step2 Step 2: Couple Warhead-Linker to Amine-E3 Ligand Purify1->Step2 Purify2 Purify Final PROTAC (HPLC) Step2->Purify2 Characterize Characterize Final Product (HRMS, NMR) Purify2->Characterize End End: Purified Fluorescent PROTAC Characterize->End

Caption: Modular workflow for the synthesis of a fluorescent PROTAC.

References

An In-depth Technical Guide to BDP FL-PEG5-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: BDP FL-PEG5-acid is a versatile fluorescent labeling reagent comprising a bright and photostable boron-dipyromethene (BDP FL) fluorophore linked to a hydrophilic 5-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid. This combination of properties makes it an invaluable tool in various life science and drug development applications, including fluorescence microscopy, immunoassays, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1][2] The BDP FL core offers exceptional brightness and photostability, serving as a robust alternative to traditional fluorophores like fluorescein.[3] The PEG5 linker enhances aqueous solubility and membrane permeability of the conjugate, minimizing aggregation and non-specific binding. The terminal carboxylic acid provides a reactive handle for covalent attachment to a wide range of biomolecules.

Core Compound Specifications

The physicochemical and spectroscopic properties of this compound are summarized below, providing essential data for its application in experimental design.

PropertyValueReference
Chemical Formula C₂₇H₄₀BF₂N₃O₈
Molecular Weight 583.44 g/mol
CAS Number 2093197-98-7
IUPAC Name 1-(5,5-difluoro-7,9-dimethyl-5H-4λ⁴,5λ⁴-dipyrrolo[1,2-c:2',1'-f]diazaborinin-3-yl)-3-oxo-7,10,13,16,19-pentaoxa-4-azadocosan-22-oic acid
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Conditions Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry, dark environment.

Chemical Structure and Bioconjugation Principle

The structure of this compound consists of three key functional domains: the BDP FL fluorophore, the PEG5 linker, and the terminal carboxylic acid. The carboxylic acid can be chemically activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines on biomolecules, such as the lysine residues on an antibody.

cluster_BDP BDP FL Fluorophore cluster_PEG PEG5 Linker cluster_Acid Carboxylic Acid BDP BDP FL Core PEG -(CH₂CH₂O)₅- BDP->PEG Covalent Bond Acid -COOH PEG->Acid Covalent Bond

Figure 1: Functional domains of the this compound molecule.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to an antibody. Optimization may be required for specific applications and biomolecules.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath.

  • Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the cooled solution.

  • Allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 4-24 hours.

  • A white precipitate of dicyclohexylurea (DCU), a byproduct, will form. Remove the DCU by filtration.

  • The resulting solution contains the BDP FL-PEG5-NHS ester and should be used immediately for bioconjugation as NHS esters are moisture-sensitive.

Protocol 2: Conjugation of BDP FL-PEG5-NHS Ester to an Antibody

This protocol outlines the labeling of an antibody with the freshly prepared BDP FL-PEG5-NHS ester.

Materials:

  • Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)

  • Freshly prepared BDP FL-PEG5-NHS ester solution in DMF or DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare the Dye Solution: Immediately before use, prepare a stock solution of the BDP FL-PEG5-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution. The final concentration of organic solvent should be kept low (<10%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.

  • Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per antibody) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 503 nm (for the BDP FL dye).

Experimental and Application Workflows

The versatility of this compound allows for its integration into various experimental workflows, most notably in the preparation of fluorescently labeled antibodies for use in cellular imaging and immunoassays.

A This compound B NHS/DCC Activation A->B Reagents C BDP FL-PEG5-NHS Ester B->C Activated Dye E Conjugation Reaction (pH 8.3-8.5) C->E D Antibody (e.g., IgG) D->E F Quenching (Tris or Glycine) E->F G Purification (Size-Exclusion Chromatography) F->G H Labeled Antibody Conjugate G->H I Characterization (DOL determination) H->I J Application (e.g., Cellular Imaging) I->J

Figure 2: Workflow for antibody conjugation with this compound.

Once conjugated, the fluorescent antibody can be used to visualize specific targets in cells or tissues. For example, an antibody targeting a cell surface receptor can be used to study receptor trafficking or to identify cells expressing the receptor.

cluster_cell Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Nucleus Nucleus LabeledAb BDP FL-labeled Antibody LabeledAb->Receptor Binding

Figure 3: A potential signaling/trafficking pathway investigated using a BDP FL-labeled antibody.

References

An In-depth Technical Guide to BDP FL-PEG5-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of BDP FL-PEG5-acid, a fluorescent linker molecule increasingly utilized in biomedical research and drug discovery.

Core Properties of this compound

This compound is a versatile chemical tool that incorporates a bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it an ideal reagent for a variety of bioconjugation applications, particularly in the development of fluorescently labeled biomolecules and targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).[1][2] The hydrophilic PEG spacer enhances water solubility and membrane permeability of the conjugated molecule.[3]

Physicochemical and Photophysical Data

The properties of this compound and its core fluorophore are summarized in the tables below. The photophysical data are based on values reported for structurally similar BDP FL derivatives and provide a reliable estimate for experimental planning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2093197-98-7[1]
Molecular Formula C₂₇H₄₀BF₂N₃O₈[4]
Molecular Weight 583.44 g/mol
Appearance To be determined
Solubility Soluble in DMSO, DMF, DCM; low solubility in water

Table 2: Photophysical Properties of the BDP FL Fluorophore

PropertyValueReference(s)
Excitation Maximum (λex) ~504 nm
Emission Maximum (λem) ~514 nm
Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9 (estimated)
Color Green

Key Applications and Experimental Protocols

The terminal carboxylic acid on this compound allows for its covalent conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified oligonucleotides, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxylic acid on this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule of interest (e.g., a protein).

Materials:

  • This compound

  • Molecule of interest (protein, peptide, etc.) with a primary amine

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare your amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution (a 2-5 fold molar excess is a good starting point).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to your protein solution in the Coupling Buffer. The optimal molar ratio of the activated linker to the protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

    • Purify the fluorescently labeled conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography, equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~504 nm).

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify BDP_COOH This compound (Carboxylic Acid) EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) BDP_COOH->EDC_NHS Activated_Ester Amine-Reactive NHS Ester Intermediate EDC_NHS->Activated_Ester 15-30 min, RT Protein_NH2 Protein-NH₂ in Coupling Buffer (pH 7.2-7.5) Activated_Ester->Protein_NH2 2h RT or O/N 4°C Conjugate Fluorescently Labeled Protein Conjugate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purification (Desalting, Dialysis) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (BDP FL-labeled) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2~Ub E2_Ub->Ternary_Complex Ubiquitin Transfer Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

References

An In-Depth Technical Guide to BDP FL-PEG5-acid: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP FL-PEG5-acid is a versatile fluorophore-linker conjugate that is gaining prominence in biomedical research and drug development. This technical guide delves into the core mechanism of action of this compound, its physicochemical properties, and its applications in cellular imaging and advanced therapeutic modalities. Detailed experimental protocols and quantitative data are provided to facilitate its integration into research workflows.

Introduction

This compound is a specialized chemical probe consisting of three key components: a boron-dipyromethene (BDP FL) core, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The BDP FL core provides a bright and stable green fluorescence, making it an excellent reporter molecule for a variety of biological assays.[1][2] The hydrophilic 5-unit PEG spacer enhances aqueous solubility and membrane permeability, crucial for applications in biological systems.[3][4] The terminal carboxylic acid provides a reactive handle for conjugation to a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

Physicochemical Properties

The unique combination of a photostable fluorophore and a flexible, hydrophilic linker endows this compound with a desirable set of properties for biological applications. A summary of its key physicochemical characteristics is presented in Table 1.

PropertyValueReference
Fluorophore BDP FL (BODIPY FL)[2]
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Molecular Weight ~583.4 g/mol
Appearance Orange Solid
Solubility Soluble in DMSO, DMF

Core Mechanism of Action

The primary mechanism of action of this compound is to serve as a highly sensitive fluorescent tracer. Its functionality is realized upon conjugation to a target-specific molecule. The inherent fluorescence of the BDP FL core allows for the visualization and quantification of the conjugated molecule's localization, trafficking, and binding events within biological systems.

Cellular Uptake

The PEGylated nature of this compound generally facilitates its passive diffusion across cellular membranes. However, when conjugated to larger molecules or nanoparticles, the primary mechanism of cellular entry is often through endocytosis. The specific endocytic pathway can be influenced by the nature of the conjugated biomolecule and the cell type.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space BDP_FL_PEG5_acid_conjugate This compound Conjugate Endosome Endosome BDP_FL_PEG5_acid_conjugate->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosolic Release/ Target Engagement Endosome->Cytosol Endosomal Escape

Cellular uptake pathway for this compound conjugates.

Key Applications and Experimental Protocols

This compound is a versatile tool with applications spanning cellular imaging, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Live-Cell Imaging

This compound can be conjugated to antibodies, peptides, or small molecules to track their dynamic behavior in living cells.

Experimental Protocol: Live-Cell Imaging of an Antibody-Drug Conjugate (ADC)

This protocol is adapted from a general procedure for imaging ADC internalization.

  • Cell Culture: Plate cells of interest in a glass-bottom imaging dish and culture overnight to allow for adherence.

  • ADC-BDP FL-PEG5-acid Conjugation: Conjugate this compound to the antibody of interest using standard EDC/NHS chemistry to activate the carboxylic acid for reaction with primary amines on the antibody. Purify the conjugate using size-exclusion chromatography.

  • Cell Labeling: Treat the cells with the ADC-BDP FL-PEG5-acid conjugate at a final concentration of 1-10 µg/mL in pre-warmed imaging medium.

  • Image Acquisition: Acquire images at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~488 nm, Emission: ~510 nm).

  • Image Analysis: Quantify the intracellular fluorescence intensity over time to determine the rate of ADC internalization.

Start Plate Cells Conjugate Conjugate this compound to Antibody Start->Conjugate Label Label Cells with Conjugate Conjugate->Label Image Acquire Time-Lapse Fluorescence Images Label->Image Analyze Analyze Intracellular Fluorescence Intensity Image->Analyze End Determine Internalization Rate Analyze->End

Workflow for live-cell imaging of ADC internalization.
Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. This compound, with its relatively long fluorescence lifetime, is well-suited as a tracer in FP assays.

Experimental Protocol: Competitive Binding FP Assay

This protocol provides a general framework for a competitive binding assay.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound labeled ligand (tracer) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of the protein of interest (receptor) in the same buffer.

    • Prepare serial dilutions of the unlabeled competitor compound.

  • Assay Setup: In a 384-well black plate, add the tracer, receptor, and competitor compound to a final volume of 20 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for BDP FL.

  • Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
Tracer Concentration Typically at or below the Kd of the tracer-receptor interaction.
Receptor Concentration Should result in a significant shift in polarization upon tracer binding.
IC50 Concentration of competitor that displaces 50% of the bound tracer.
PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can be incorporated into a PROTAC to facilitate the study of ternary complex formation.

Application in Ternary Complex Formation Assays

A this compound labeled PROTAC can be used in in-cell or biochemical assays, such as NanoBRET or FRET, to monitor the formation of the Target Protein-PROTAC-E3 Ligase ternary complex. The increase in BRET or FRET signal upon complex formation provides a quantitative measure of the PROTAC's efficacy in bringing the two proteins together.

cluster_PROTAC PROTAC Action PROTAC This compound Labeled PROTAC Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Role of a fluorescently labeled PROTAC in ternary complex formation.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug discovery. Its excellent photophysical properties, coupled with a biocompatible linker and a reactive handle for conjugation, enable a wide range of applications from high-resolution cellular imaging to the characterization of novel therapeutic agents. The experimental frameworks provided in this guide serve as a starting point for the successful implementation of this compound in diverse research settings.

References

BDP FL Fluorophore: A Comprehensive Technical Guide for Advanced Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the BDP FL (BODIPY FL) fluorophore, a versatile and robust tool for a wide range of applications in cellular imaging and analysis. This guide details its core spectral and photophysical properties, provides detailed experimental protocols for its use in key methodologies, and visualizes complex biological pathways and experimental workflows.

Core Properties of BDP FL Fluorophore

BDP FL is a highly efficient and photostable green fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] Its fluorescence emission is bright and narrow, making it an excellent alternative to traditional fluorophores like fluorescein (FITC) for demanding applications.[3][4] Key advantages of BDP FL include its high fluorescence quantum yield, which often approaches unity even in aqueous environments, and a high molar extinction coefficient, contributing to its exceptional brightness.[5]

One of the most significant advantages of BDP FL is its relative insensitivity to environmental factors such as solvent polarity and pH, ensuring stable and predictable fluorescence across a variety of experimental conditions. Furthermore, BDP FL exhibits a relatively long excited-state lifetime, typically 5 nanoseconds or longer, which is beneficial for fluorescence polarization-based assays. Its hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.

Quantitative Photophysical and Spectral Data

The following table summarizes the key quantitative properties of the BDP FL fluorophore and its common derivatives. These values are essential for instrument setup and experimental design.

PropertyValueReferences
Excitation Maximum (λex) ~502-503 nm
Emission Maximum (λem) ~509-512 nm
Molar Extinction Coefficient (ε) ~80,000 - 92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.92 - 0.97
Fluorescence Lifetime (τ) ~5.4 - 7.2 ns
Recommended Laser Line 488 nm
Common Emission Filter 515/30 nm or 530/30 nm bandpass

Experimental Protocols

This section provides detailed methodologies for common applications of the BDP FL fluorophore, including protein labeling, fluorescence microscopy for lipid droplet visualization, and flow cytometry.

Protocol 1: Labeling of Proteins with BDP FL NHS Ester

This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine residues) with BDP FL NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • BDP FL NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5-10 fold molar excess of the BDP FL NHS ester stock solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the fluorescently labeled protein.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

G Protein Labeling Workflow with BDP FL NHS Ester cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3-8.5 buffer) reaction Combine Protein and Dye (5-10x molar excess of dye) prep_protein->reaction prep_dye Prepare BDP FL NHS Ester (10 mg/mL in DMSO/DMF) prep_dye->reaction incubation Incubate (1-2 hours, RT, dark) reaction->incubation purify Purify via Size-Exclusion Chromatography incubation->purify characterize Characterize (DOL) purify->characterize store Store Labeled Protein (4°C or -20°C) characterize->store

Protein Labeling Workflow
Protocol 2: Staining of Lipid Droplets in Live Cells for Fluorescence Microscopy

This protocol details the use of BDP FL for visualizing neutral lipid droplets in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BDP FL (or BODIPY 493/503 for specific lipid droplet staining)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • PBS

Procedure:

  • Prepare Staining Solution: Prepare a 1 mM stock solution of BDP FL in anhydrous DMSO. From this, prepare a 1 µM working solution by diluting the stock in pre-warmed live-cell imaging medium.

  • Cell Preparation: Grow cells to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the 1 µM BDP FL staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium or PBS.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image immediately using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~515 nm).

Protocol 3: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of a BDP FL-conjugated antibody for the detection of a cell surface antigen by flow cytometry.

Materials:

  • Cell suspension

  • BDP FL-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Viability dye (optional, e.g., Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS. Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Antibody Incubation: Add the BDP FL-conjugated primary antibody to the cell suspension at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Viability Staining (Optional): Resuspend the cells in Flow Cytometry Staining Buffer and add a viability dye according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation and an appropriate emission filter (e.g., 530/30 nm bandpass).

G Flow Cytometry Cell Surface Staining Workflow prep Prepare Cell Suspension (1x10^6 cells/mL in staining buffer) stain Add BDP FL-conjugated Antibody prep->stain incubate Incubate (30 min, 4°C, dark) stain->incubate wash1 Wash Cells (x2) incubate->wash1 viability Viability Staining (Optional) wash1->viability resuspend Resuspend in Staining Buffer viability->resuspend analyze Analyze on Flow Cytometer (Ex: 488 nm, Em: ~530 nm) resuspend->analyze

Flow Cytometry Workflow

Visualization of Signaling Pathways and Experimental Workflows

BDP FL and its derivatives are powerful tools for visualizing dynamic cellular processes. The following diagrams illustrate key applications in tracking signaling events.

Endocytic Trafficking of Fluorescently Labeled Lipids

BDP FL-labeled sphingolipids can be used to study their transport along the endocytic pathway. This allows for the visualization of lipid sorting and accumulation in various intracellular compartments.

G Endocytic Trafficking of BDP FL-Labeled Lipids plasma_membrane Plasma Membrane (BDP FL-Lipid Insertion) early_endosome Early Endosome plasma_membrane->early_endosome Endocytosis late_endosome Late Endosome early_endosome->late_endosome Maturation recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Lipid Accumulation) late_endosome->lysosome recycling_endosome->plasma_membrane Recycling

Endocytic Pathway Visualization
Activity-Based Probing of Histidine Kinase Signaling

A BDP FL-labeled ATP analog (BDP FL-ATPγS) can serve as an activity-based probe for histidine kinases (HK). The fluorescent label is transferred to the HK upon autophosphorylation and can subsequently be transferred to a response regulator (RR), allowing for the visualization of phosphotransfer events.

G Histidine Kinase Activity Probing with BDP FL-ATPγS probe BDP FL-ATPγS hk Histidine Kinase (HK) probe->hk Binding hk_labeled BDP FL-labeled HK hk->hk_labeled Autophosphorylation rr Response Regulator (RR) hk_labeled->rr Phosphotransfer rr_labeled BDP FL-labeled RR rr->rr_labeled

Kinase Activity Probe Workflow
GPCR Internalization and Trafficking

Fluorescently labeled ligands can be used to monitor the internalization and subsequent intracellular trafficking of G protein-coupled receptors (GPCRs) in real-time in living cells.

G GPCR Internalization and Trafficking ligand BDP FL-labeled Ligand receptor GPCR at Plasma Membrane ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex endosome Intracellular Vesicles (Endosomes) complex->endosome Internalization perinuclear Perinuclear Accumulation endosome->perinuclear Trafficking Pattern 1 cytoplasmic Cytoplasmic Distribution endosome->cytoplasmic Trafficking Pattern 2

GPCR Trafficking Visualization

References

The Role of PEG5 Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene glycol (PEG) linkers with five repeating ethylene glycol units (PEG5), focusing on their core functions and applications in bioconjugation. This document details the intrinsic properties of PEG5 linkers, their advantages in complex biological systems, and their pivotal role in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Heterobifunctional PEG5 Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, which allows for the sequential and specific conjugation of two distinct molecules.[1] The incorporation of a discrete PEG5 chain as a spacer offers several advantages in bioconjugation, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[1][] The defined length of the PEG5 linker provides precise control over the distance between the conjugated molecules, which is crucial for optimizing the biological activity and stability of complex bioconjugates.[1]

The fundamental structure of a heterobifunctional PEG linker allows for the connection of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[1] PEG linkers are particularly attractive for conjugation due to their water solubility, lack of toxicity, and low immunogenicity.

Core Properties and Advantages of PEG5 Linkers

The inclusion of a PEG5 spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below:

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water.
Biocompatibility PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses against the conjugate.
Defined Length A discrete PEG5 linker provides precise spatial control (a specific, consistent distance) between the two conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug efficacy.
Flexibility The PEG chain possesses significant rotational freedom, which can minimize steric hindrance between the conjugated molecules, potentially preserving their biological function.
Improved Pharmacokinetics PEGylation can prolong the half-life of a bioconjugate by increasing its size, which can reduce renal clearance and protect it from enzymatic degradation. This leads to extended circulation time and sustained therapeutic effect.

Applications in Bioconjugation

Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers can be incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.

The mechanism of action for an ADC utilizing a PEG5 linker is depicted below.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (PEG5 Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

ADC Mechanism of Action.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.

The mechanism of action for a PROTAC is illustrated in the following diagram.

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (with PEG5 Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex 1. Formation of Ternary Complex Ubiquitination Ubiquitination (Tagging for Degradation) TernaryComplex->Ubiquitination 2. Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome 3. Recognition by Proteasome Degradation Target Protein Degradation Proteasome->Degradation 4. Degradation

PROTAC Mechanism of Action.

Quantitative Data on PEG Linker Performance

The length of the PEG linker can significantly influence the pharmacokinetic properties of bioconjugates. While specific data for PEG5 is part of a broader trend, studies comparing ADCs with different PEG lengths have demonstrated that longer PEG chains can lead to improved exposure and decreased clearance.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
PEG12~5
PEG24~4

This data suggests that a PEG5 linker would offer a reduction in clearance compared to no PEG or shorter PEG chains, thereby enhancing the pharmacokinetic profile of the ADC.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG5 linkers.

General Workflow for Bioconjugation

The diagram below outlines a typical workflow for a bioconjugation experiment using a heterobifunctional PEG5 linker.

Bioconjugation_Workflow A Step 1: Reagent Preparation - Dissolve Biomolecule 1 - Dissolve PEG5 Linker - Dissolve Biomolecule 2 B Step 2: First Conjugation Reaction - React Biomolecule 1 with one end of PEG5 Linker A->B C Step 3: Purification - Remove excess linker and unreacted Biomolecule 1 (e.g., SEC, Dialysis) B->C D Step 4: Second Conjugation Reaction - React purified intermediate with Biomolecule 2 C->D E Step 5: Final Purification - Remove unreacted Biomolecule 2 and byproducts D->E F Step 6: Characterization - Confirm conjugation and assess purity (e.g., HPLC, SDS-PAGE, Mass Spectrometry) E->F

General Bioconjugation Workflow.
Protocol for Bioconjugation using an NHS-PEG5-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG5-maleimide linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • NHS-PEG5-maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reaction of Antibody with NHS-PEG5-Maleimide:

    • Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5 for optimal NHS ester reaction.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess, unreacted linker using a desalting column or dialysis, equilibrating with a suitable buffer (e.g., PBS pH 7.4).

  • Conjugation of Maleimide-Activated Antibody with Thiol-Containing Molecule:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated antibody. A molar excess of the thiol molecule is typically used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

    • Assess the purity and determine the drug-to-antibody ratio (DAR) of the ADC using methods such as size-exclusion chromatography (SEC-HPLC) and mass spectrometry. For SEC-HPLC, a suitable mobile phase would be a phosphate buffer with NaCl, and detection at UV 280 nm.

Conclusion

Heterobifunctional PEG5 linkers are versatile and powerful tools in the field of bioconjugation. Their unique combination of hydrophilicity, biocompatibility, flexibility, and defined length allows for the creation of sophisticated bioconjugates with enhanced therapeutic properties. As demonstrated in their application for ADCs and PROTACs, PEG5 linkers play a critical role in optimizing the solubility, stability, and pharmacokinetic profiles of these advanced drug modalities. The experimental protocols provided offer a foundation for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers, paving the way for further innovation in drug development.

References

BDP FL-PEG5-acid: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP FL-PEG5-acid, a fluorescent probe widely utilized in biological imaging and labeling. This document outlines the qualitative and semi-quantitative solubility of this compound in various solvents, details experimental protocols for solubility determination, and provides visual representations of its chemical properties and experimental workflows.

Core Solubility Profile

This compound is a derivative of the BODIPY FL dye, which is known for its bright and photostable fluorescence. The key structural features influencing its solubility are the hydrophobic BODIPY core and the hydrophilic polyethylene glycol (PEG) spacer. The PEGylation of the BODIPY FL dye with a five-unit PEG chain appended with a carboxylic acid significantly modifies its solubility profile, particularly in aqueous media.

Factors Influencing Solubility:
  • Solvent Polarity: The solubility of this compound is highly dependent on the polarity of the solvent. It exhibits good solubility in polar aprotic organic solvents and lower solubility in aqueous solutions.

  • pH: The terminal carboxylic acid group means that the solubility in aqueous solutions is pH-dependent. At higher pH values, the carboxylate form will be more prevalent, which can increase its aqueous solubility.

  • Aggregation: Like many fluorescent dyes, BDP FL derivatives can be prone to aggregation in aqueous solutions, especially at higher concentrations. This can lead to fluorescence quenching and an apparent decrease in solubility. The PEG chain helps to mitigate this effect.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and its parent compound, BDP FL carboxylic acid. It is important to note that the term "soluble" is often used qualitatively by suppliers and may not represent the maximum saturation concentration.

CompoundSolventSolubilityNotes
This compound DMSO (Dimethyl Sulfoxide)SolubleA common solvent for creating concentrated stock solutions.
DMF (Dimethylformamide)SolubleAnother suitable organic solvent for stock solutions.
DCM (Dichloromethane)SolubleA non-polar organic solvent in which the compound is soluble.
WaterLow SolubilityThe PEG chain improves solubility relative to the parent dye, but it is not highly soluble.[1][2]
BDP FL carboxylic acid DMSO, DMF, AlcoholsGoodThe parent dye is soluble in a range of polar organic solvents.[3]

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for this compound is not published, a general procedure for determining the solubility of fluorescent probes can be adapted. The following protocol outlines a method using UV-Vis spectrophotometry, which leverages the inherent chromophoric nature of the BDP FL dye.

Protocol: Spectrophotometric Determination of Aqueous Solubility

Objective: To determine the approximate aqueous solubility of this compound.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Spectroscopic grade DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes (1.5 mL)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Preparation of a Calibration Curve:

    • Perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS) to create a series of standards with known concentrations (e.g., from 1 µM to 50 µM).

    • Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of BDP FL (typically around 503 nm) using the spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in this concentration range (Beer-Lambert Law).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube (e.g., 1 mg in 1 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours), with continuous gentle agitation.

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

    • Dilute the supernatant with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted supernatant.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the aqueous buffer.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a fluorescent compound like this compound using a spectrophotometric method.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution in DMSO prep_standards Create Serial Dilutions for Calibration Curve prep_stock->prep_standards measure_abs Measure Absorbance of Standards (UV-Vis) prep_standards->measure_abs prep_excess Prepare Supersaturated Solution in Aqueous Buffer incubate Incubate and Centrifuge Supersaturated Solution prep_excess->incubate plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve measure_supernatant Measure Absorbance of Supernatant incubate->measure_supernatant calculate_sol Calculate Solubility from Supernatant Absorbance measure_supernatant->calculate_sol plot_curve->calculate_sol

Caption: Workflow for Spectrophotometric Solubility Determination.

Chemical Structure and Solubility Characteristics

The chemical structure of this compound dictates its solubility. The diagram below highlights the hydrophobic and hydrophilic regions of the molecule.

G cluster_structure This compound Structure cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic Region structure Hydrophobic Core <-> Linker <-> Hydrophilic Chain peg_chain PEG5 Chain (Polyethylene Glycol) bdp_core BDP FL Core (Borondipyrromethene) bdp_props - Bright Fluorescence - Photostable - Poor Aqueous Solubility bdp_core->bdp_props cooh_group Carboxylic Acid (-COOH) peg_chain->cooh_group peg_props - Increases Water Solubility - Reduces Aggregation peg_chain->peg_props cooh_props - Provides Reactive Handle - Ionizable (pH-dependent) cooh_group->cooh_props

References

An In-depth Technical Guide to BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2093197-98-7

This technical guide provides a comprehensive overview of BDP FL-PEG5-acid, a green fluorescent dye widely utilized by researchers, scientists, and drug development professionals for bioconjugation and cellular imaging applications.

Core Properties and Specifications

This compound is a fluorescent labeling reagent characterized by a BODIPY FL (BDP FL) fluorophore linked to a carboxylic acid via a five-unit polyethylene glycol (PEG) spacer.[1][2][3][4] This structure imparts desirable physicochemical properties, including high fluorescence quantum yield, a large extinction coefficient, and enhanced water solubility, making it an excellent tool for labeling biomolecules.[2] The PEG spacer also contributes to increased membrane permeability.

Chemical and Physical Properties
PropertyValueReference
CAS Number 2093197-98-7
Chemical Formula C27H40BF2N3O8
Molecular Weight 583.44 g/mol
Appearance To be determined
Purity >95%
Solubility Soluble in DMSO, DMF, DCM; low solubility in water.
Storage Conditions Store at -20°C, protected from light.
Fluorescence Properties

The spectral characteristics of this compound are primarily determined by the BDP FL fluorophore. The following data, based on the closely related BDP FL and BDP FL-PEG5-azide compounds, provide a reliable reference.

PropertyValueReference
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9

Experimental Protocols: Bioconjugation to Amine-Containing Biomolecules

This compound, bearing a terminal carboxylic acid, can be covalently conjugated to primary amines (e.g., lysine residues in proteins) on biomolecules. This process typically involves a two-step reaction: activation of the carboxylic acid and subsequent reaction with the amine.

Activation of this compound with EDC and NHS

This protocol describes the conversion of the carboxylic acid group to a more reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Stirring/mixing equipment

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.

  • Add NHS and EDC: To the this compound solution, add a molar excess of NHS (typically 1.1-1.5 equivalents) followed by a molar excess of EDC (typically 1.1-1.5 equivalents).

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction mixture can be gently stirred or vortexed intermittently.

  • Use immediately: The resulting BDP FL-PEG5-NHS ester is sensitive to hydrolysis and should be used immediately for the conjugation reaction.

Conjugation of Activated BDP FL-PEG5-NHS Ester to Proteins

This protocol outlines the labeling of a protein with the freshly prepared BDP FL-PEG5-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Freshly prepared BDP FL-PEG5-NHS ester solution

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a suitable amine-free buffer.

  • Add Activated Dye: While gently stirring or vortexing the protein solution, slowly add a calculated molar excess of the BDP FL-PEG5-NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but the optimal ratio should be determined experimentally.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the labeling reaction, add a quenching reagent to react with any unreacted NHS ester. Incubate for an additional 30-60 minutes.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography. The first colored band to elute will be the fluorescently labeled protein.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~503 nm).

Visualizations

Chemical Activation Workflow

G Activation of this compound A This compound B NHS & EDC in DMF/DMSO A->B C BDP FL-PEG5-NHS Ester (Activated Dye) B->C D Incubate 1-4h at RT (Protected from light) C->D

Caption: Activation of the carboxylic acid on this compound to an NHS ester.

Bioconjugation Experimental Workflow

G Protein Labeling with this compound cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis A This compound B Activate with EDC/NHS A->B C BDP FL-PEG5-NHS Ester B->C E Mix and Incubate 1-2h at RT C->E D Protein with Primary Amines D->E F Labeled Protein Conjugate G Quench Reaction (Optional) F->G H Purify via Size-Exclusion Chromatography G->H I Characterize (Degree of Labeling) H->I

Caption: A typical experimental workflow for labeling proteins with this compound.

Applications in Research and Drug Development

The primary application of this compound is in the fluorescent labeling of biomolecules for various research and drug development purposes. Its use has been noted in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a fluorescent tag to facilitate the study of PROTAC distribution and mechanism of action. The high photostability of the BDP FL core makes it particularly suitable for fluorescence microscopy and other imaging applications where repeated excitation is required.

References

In-Depth Technical Guide to BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP FL-PEG5-acid, a fluorescent linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The guide details its core properties, a representative experimental protocol for its application in bioconjugation, and a visualization of its role in the Proteolysis Targeting Chimera (PROTAC) workflow.

Core Properties of this compound

This compound is a specialized chemical compound featuring a bright, photostable green-fluorescent BODIPY™ FL (BDP FL) dye. This dye is conjugated to a five-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid group. This unique structure provides a combination of excellent fluorescence properties with enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules.[1] The PEG spacer increases water solubility and membrane permeability of the molecules it is attached to.[1][2][3][4]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 583.44 g/mol
Chemical Formula C₂₇H₄₀BF₂N₃O₈
CAS Number 2093197-98-7
Excitation Maximum (BDP FL Core) ~502-504 nm
Emission Maximum (BDP FL Core) ~511-514 nm
Appearance Orange solid
Solubility Soluble in DMSO, DMF, DCM; low solubility in water

Experimental Protocol: Amine Conjugation

The terminal carboxylic acid of this compound allows for its covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins or amine-functionalized small molecules. This is typically achieved by first activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To fluorescently label an amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) with this compound.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM solution of the activated linker.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the BDP FL-PEG5-NHS ester.

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the activated BDP FL-PEG5-NHS ester solution to the solution of the amine-containing molecule with gentle stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate, which can be identified by its fluorescence.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of BDP FL (~503 nm).

Visualization of Application in PROTAC Workflow

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it can serve as the fluorescently tagged linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The fluorescence of the BDP FL moiety allows for the tracking and quantification of the PROTAC's interaction with cells and its biological activity.

PROTAC_Workflow cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Fluorescent PROTAC (this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

References

Methodological & Application

Application Notes and Protocols for BDP FL-PEG5-acid Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL is a bright and photostable green-fluorescent dye belonging to the BODIPY family of fluorophores. It is characterized by a high extinction coefficient, high fluorescence quantum yield, and narrow emission bandwidth, making it an excellent choice for various fluorescence-based biological applications.[1][2] BDP FL-PEG5-acid is a derivative that includes a five-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and bioavailability.[3][4][5] This application note provides a detailed protocol for the covalent labeling of proteins with this compound for use in applications such as live-cell imaging, flow cytometry, and fluorescence microscopy.

The labeling strategy involves a two-step process. First, the terminal carboxylic acid of this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester. Subsequently, this amine-reactive BDP FL-PEG5-NHS ester is conjugated to primary amines (the ε-amino groups of lysine residues and the N-terminal α-amino group) on the target protein to form a stable amide bond.

Key Experimental Considerations

Successful and reproducible protein labeling requires careful optimization of several parameters.

  • pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. A pH range of 8.3-8.5 is optimal for ensuring that the primary amines are deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.

  • Protein Concentration: For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.

  • Molar Ratio of Dye to Protein: The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein to achieve the desired degree of labeling (DOL). A starting point is often a 10:1 to 20:1 molar ratio of dye to protein.

  • Reaction Buffers: Buffers should be free of primary amines, such as Tris, as these will compete with the protein for reaction with the NHS ester. Sodium bicarbonate or sodium borate buffers are suitable choices.

Materials and Reagents

Reagent/MaterialSpecifications
This compoundPurity >95%
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)Reagent grade
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)High-purity, amine-free
Target ProteinPurified, in an amine-free buffer (e.g., PBS)
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer1 M Tris-HCl or 1 M Glycine, pH 7.4-8.5
Purification ColumnGel filtration column (e.g., Sephadex G-25)
Storage BufferPhosphate-buffered saline (PBS), pH 7.4
SpectrophotometerUV-Vis capable
Quartz Cuvettes1 cm path length

Experimental Protocols

Step 1: In-situ Activation of this compound to BDP FL-PEG5-NHS ester

This step should be performed immediately before protein labeling as NHS esters are moisture-sensitive.

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 1.2-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) and a catalytic amount of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

  • Alternatively, add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-fold molar excess of a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The resulting solution contains the activated BDP FL-PEG5-NHS ester.

Step 2: Protein Labeling

  • Prepare the target protein solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • While gently stirring the protein solution, slowly add the calculated volume of the activated BDP FL-PEG5-NHS ester solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Step 3: Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein.

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable storage buffer such as PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically be the first colored fraction to elute.

  • Collect the fractions containing the purified labeled protein.

Step 4: Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, must be determined.

  • Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).

  • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the BDP FL dye (approximately 502 nm).

  • Calculate the protein concentration and the DOL using the following equations.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

ParameterDescriptionTypical Value for BDP FL
λₘₐₓ Maximum absorbance wavelength of the dye~502 nm
ε_dye Molar extinction coefficient of the dye at λₘₐₓ~80,000 M⁻¹cm⁻¹
CF₂₈₀ Correction factor (A₂₈₀ of dye / Aₘₐₓ of dye)~0.3
ε_protein Molar extinction coefficient of the protein at 280 nmProtein-specific

Note: The extinction coefficient and correction factor for BDP FL can vary slightly depending on the conjugation and buffer conditions. These values should be considered as approximations.

An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application. A DOL that is too high can lead to fluorescence quenching and potential loss of protein function, while a DOL that is too low may result in a weak signal.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling - Inefficient activation of the carboxylic acid.- Low molar ratio of dye to protein.- Hydrolysis of the NHS ester.- Competing amines in the buffer.- Ensure anhydrous conditions for the activation step.- Increase the molar ratio of dye to protein.- Prepare the NHS ester solution immediately before use.- Use an amine-free reaction buffer.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF).- Reduce the molar ratio of dye to protein.- Decrease the reaction time.- Ensure the final concentration of the organic solvent is low.
No or Weak Signal in Downstream Application - Insufficient labeling.- Quenching of the fluorophore due to over-labeling.- Labeled protein has lost its function.- Optimize the labeling reaction to increase the DOL.- Optimize the DOL to avoid fluorescence quenching.- Perform a functional assay to confirm the activity of the labeled protein.

Visualization of Experimental Workflow

G This compound Protein Labeling Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Labeling cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A This compound B Add DSC/DIPEA or NHS/EDC in Anhydrous DMF/DMSO A->B C BDP FL-PEG5-NHS ester (activated dye) B->C E Add Activated Dye Solution C->E D Target Protein in Reaction Buffer (pH 8.3-8.5) D->E F Incubate 1 hr at RT E->F G Quench Reaction (Optional) F->G H Reaction Mixture G->H I Gel Filtration Chromatography H->I J Purified BDP FL-labeled Protein I->J K Measure A280 and Amax J->K L Calculate Degree of Labeling (DOL) K->L M Labeled Protein Ready for Application L->M

Caption: Workflow for protein labeling with this compound.

Amine-Reactive Labeling Chemistry

G Amine-Reactive Labeling via NHS Ester reagents BDP FL-PEG5-NHS Ester Protein with Primary Amine (Lysine, N-terminus) reaction_conditions Reaction Conditions pH 8.3 - 8.5 Room Temperature reagents->reaction_conditions products BDP FL-labeled Protein (Stable Amide Bond) N-hydroxysuccinimide (byproduct) reaction_conditions->products

Caption: Reaction of an NHS ester with a primary amine on a protein.

References

Application Notes and Protocols for Conjugating BDP FL-PEG5-acid to an Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of BDP FL-PEG5-acid, a green fluorescent dye with a polyethylene glycol (PEG) spacer, to primary amine-containing molecules such as proteins, peptides, or amine-modified oligonucleotides. The protocols outlined below utilize the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in life sciences research and drug development, enabling the visualization, tracking, and quantification of target molecules. BDP FL is a bright and photostable fluorophore with excitation and emission maxima similar to fluorescein (FITC). The inclusion of a five-unit polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the dye and the resulting conjugate, and the terminal carboxylic acid allows for a straightforward conjugation to primary amines.

This protocol describes a two-step EDC/NHS coupling reaction. In the first step, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target molecule in the second step to form a stable amide bond.

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Sulfo-NHS is recommended for reactions in aqueous buffers to improve solubility and efficiency)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) appropriate for the molecular weight of the target molecule.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Standard laboratory equipment: vortex mixer, centrifuge, spectrophotometer, pH meter.

Experimental Protocols

Reagent Preparation
  • Amine-containing Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL. If the stock solution is in a buffer containing primary amines, it must be exchanged into the Coupling Buffer via dialysis or buffer exchange chromatography.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

  • EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in either anhydrous DMF/DMSO or chilled Activation Buffer immediately before use. These reagents are moisture-sensitive and should be handled accordingly.

Two-Step Conjugation Protocol

This two-step protocol is recommended to minimize the risk of protein-protein crosslinking.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-containing Molecule

  • Add the activated this compound mixture from Step 1 to the prepared amine-containing molecule solution in Coupling Buffer.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

One-Step Conjugation Protocol (Alternative)

For some applications, a one-step protocol may be sufficient.

  • Combine the amine-containing molecule, this compound, EDC, and NHS in the Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Quenching the Reaction
  • (Optional) To stop the reaction and quench any unreacted NHS-ester, add the Quenching Solution to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

Purification is crucial to remove unreacted dye and reaction byproducts. Size-exclusion chromatography is a common and effective method.

  • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.

  • Apply the quenched reaction mixture to the column.

  • Collect fractions and monitor the eluate for the fluorescently labeled conjugate (typically the first colored fraction to elute) and the free dye (later fractions).

  • Pool the fractions containing the purified conjugate.

Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of BDP FL (Amax, ~503 nm).

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF (Correction Factor): The correction factor for BDP FL at 280 nm is approximately 0.027.[1][2] This accounts for the dye's absorbance at 280 nm.

    • εprotein: The molar extinction coefficient of the amine-containing molecule at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = Amax / (εdye × Protein Concentration (M))

    • εdye: The molar extinction coefficient of BDP FL at its Amax is approximately 80,000 M-1cm-1.[3]

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific application and should be determined empirically.

Further Characterization
  • SDS-PAGE: To confirm conjugation and assess the purity of the conjugate. The labeled protein should show a fluorescent band at the expected molecular weight.

  • Mass Spectrometry: To determine the exact mass of the conjugate and confirm the number of dye molecules attached.[4]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Molar Ratios (Dye:Amine) 5:1 to 20:1 (start with 10:1)
Molar Ratios (EDC:Dye) 2:1 to 10:1 (start with 4:1 for protein >5mg/mL)
Molar Ratios (NHS:Dye) 2:1 to 5:1 (start with 2:1)
Activation pH 4.5 - 6.0 (MES Buffer)
Coupling pH 7.2 - 8.5 (PBS or Bicarbonate Buffer)
Activation Time 15 - 30 minutes
Coupling Time 1 - 2 hours at RT or overnight at 4°C
BDP FL λabs (max) ~503 nm
BDP FL λem (max) ~509 nm
BDP FL Molar Extinction Coefficient (ε) ~80,000 M-1cm-1
BDP FL Correction Factor (CF280) ~0.027

Visualizations

Conjugation_Reaction_Pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation BDP_Acid This compound (Carboxylic Acid) NHS_Ester Amine-Reactive NHS Ester BDP_Acid->NHS_Ester EDC, NHS pH 4.5-6.0 EDC EDC EDC->NHS_Ester NHS NHS NHS->NHS_Ester Amine Amine-containing Molecule (R-NH2) Conjugate BDP FL-PEG5-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Amine->Conjugate pH 7.2-8.5 Experimental_Workflow Reagent_Prep Reagent Preparation (Dye, Molecule, Buffers) Activation Activation of this compound (with EDC/NHS) Reagent_Prep->Activation Conjugation Conjugation to Amine (pH Shift) Activation->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (DOL, SDS-PAGE, MS) Purification->Characterization Final_Product Purified Conjugate Characterization->Final_Product

References

Application Notes and Protocols for BDP FL-PEG5-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BDP FL-PEG5-acid in the development of Proteolysis Targeting Chimeras (PROTACs). This versatile linker, incorporating a green-fluorescent BODIPY™ FL (BDP FL) dye and a 5-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid, offers a streamlined approach for the synthesis of fluorescently labeled PROTACs. The inherent fluorescence of the BDP FL moiety facilitates the sensitive and quantitative analysis of PROTAC activity through various in vitro and cell-based assays. The hydrophilic PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[1][2][3][4]

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a fluorescent linker component in PROTAC synthesis. Its key features include:

  • BDP FL Fluorophore: A bright, photostable green-fluorescent dye suitable for various fluorescence-based assays with minimal phototoxicity.

  • PEG5 Spacer: A hydrophilic polyethylene glycol spacer that improves the aqueous solubility and membrane permeability of the PROTAC.

  • Terminal Carboxylic Acid: Provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.

The incorporation of this compound enables researchers to directly track and quantify the PROTAC's engagement with its target, its cellular uptake, and its efficacy in inducing protein degradation.

Key Applications and Experimental Workflows

The fluorescent properties of PROTACs synthesized with this compound can be leveraged in a variety of applications to characterize their biochemical and cellular activity.

PROTAC_Mechanism cluster_cell Cell PROTAC BDP FL-PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action. A BDP FL-labeled PROTAC enters the cell and facilitates the formation of a ternary complex between the Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

PROTAC_Evaluation_Workflow Synthesis PROTAC Synthesis (with this compound) Purification Purification & Characterization (HPLC, LC-MS) Synthesis->Purification FP_Assay Fluorescence Polarization (FP) Assay (Target Engagement, Kd) Purification->FP_Assay Cellular_Imaging Live-Cell Imaging (Uptake, Localization, Degradation Kinetics) Purification->Cellular_Imaging Flow_Cytometry Flow Cytometry (Quantification of Degradation) Cellular_Imaging->Flow_Cytometry Western_Blot Western Blot (Confirmation of Degradation) Flow_Cytometry->Western_Blot

Figure 2: PROTAC Evaluation Workflow. This diagram outlines the key experimental stages for the evaluation of a BDP FL-labeled PROTAC, from synthesis and purification to in vitro and cell-based characterization of its activity.

Experimental Protocols

This protocol describes the use of a BDP FL-labeled PROTAC to measure its binding affinity to the target protein. The principle of FP is that a small, fluorescently labeled molecule (the PROTAC) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger protein, the tumbling rate of the fluorescent complex slows down, leading to an increase in fluorescence polarization.

Materials:

  • BDP FL-labeled PROTAC

  • Purified target protein

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, non-binding surface plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a stock solution of the BDP FL-labeled PROTAC in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the purified target protein in the assay buffer.

  • Add a fixed, low concentration of the fluorescent PROTAC to each well of the 384-well plate.

  • Add the serially diluted target protein to the wells. Include control wells containing only the fluorescent PROTAC and buffer.

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

  • Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Data Presentation:

ParameterValue
PROTAC Concentration[e.g., 10 nM]
Kd[Calculated Value] µM
[Goodness of fit]

This protocol outlines the use of live-cell imaging to visualize the cellular uptake of the BDP FL-labeled PROTAC and to monitor the kinetics of target protein degradation in real-time.

Materials:

  • Cells expressing the target protein (potentially tagged with a reporter like HaloTag® or a fluorescent protein)

  • BDP FL-labeled PROTAC

  • Live-cell imaging medium

  • High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂)

  • Image analysis software

Procedure:

  • Seed the cells in a suitable imaging plate or dish and allow them to adhere overnight.

  • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Prepare serial dilutions of the BDP FL-labeled PROTAC in the imaging medium.

  • Add the PROTAC solutions to the cells, including a vehicle control (e.g., 0.1% DMSO).

  • Immediately place the plate on the microscope stage.

  • Acquire images at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 4-24 hours). Use appropriate filter sets for BDP FL (e.g., 488 nm excitation, 500-550 nm emission) and any other fluorescent reporters.

  • Use image analysis software to quantify the mean fluorescence intensity of the BDP FL-PROTAC and the target protein reporter within individual cells over time.

  • Normalize the fluorescence intensity of the target protein to its intensity at time zero for each cell.

  • Plot the normalized intensity versus time to generate degradation curves and calculate parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation:

PROTAC ConcentrationDC₅₀DₘₐₓTime to Dₘₐₓ (hours)
[e.g., PROTAC-X][Value] µM[Value] %[Value]

Flow cytometry can be used to quantify the degradation of a target protein in a cell population treated with a BDP FL-labeled PROTAC. This is particularly useful for high-throughput screening.

Materials:

  • Cells expressing the target protein

  • BDP FL-labeled PROTAC

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Fixation and permeabilization buffers (if using intracellular antibody staining)

  • Primary antibody against the target protein

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with serial dilutions of the BDP FL-labeled PROTAC for a specified time (e.g., 18-24 hours).

  • Harvest the cells and wash them with PBS.

  • If analyzing an intracellular protein, fix and permeabilize the cells according to standard protocols.

  • Incubate the cells with a primary antibody specific to the target protein.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the secondary antibody to quantify the target protein levels.

  • The fluorescence from the BDP FL-PROTAC can also be measured to assess cellular uptake.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation:

PROTAC Concentration (µM)Mean Fluorescence Intensity (Target Protein)% Degradation
0 (Vehicle)[Value]0
[e.g., 0.01][Value][Value]
[e.g., 0.1][Value][Value]
[e.g., 1][Value][Value]
[e.g., 10][Value][Value]

Data Interpretation and Troubleshooting

  • Fluorescence Polarization: A significant increase in mP values with increasing protein concentration indicates binding. A lack of change may suggest no binding or issues with the assay setup. High background signal could be due to light scatter or autofluorescence.

  • Live-Cell Imaging: Phototoxicity can be minimized by using the lowest possible laser power and exposure times. Uneven fluorescence may indicate PROTAC aggregation; ensure proper solubilization.

  • Flow Cytometry: Ensure proper compensation for spectral overlap if using multiple fluorophores. Titrate antibodies to determine optimal concentrations and minimize non-specific binding.

By following these protocols, researchers can effectively utilize this compound to synthesize fluorescent PROTACs and perform a comprehensive evaluation of their binding, cellular activity, and degradation efficacy.

References

Application Notes and Protocols for EDC/NHS Chemistry-Mediated Conjugation of BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols and application notes for the conjugation of BDP FL-PEG5-acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. BDP FL is a bright and photostable green-fluorescent dye, and the integrated polyethylene glycol (PEG) spacer enhances water solubility and bioavailability.[1][2][3] This method is widely used to fluorescently label proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other bio-assays.[][5]

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker itself is incorporated into the final bond between the two molecules. The reaction proceeds by the activation of a carboxyl group (-COOH) on the this compound by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.

Materials and Reagents

ReagentStorage Conditions
This compoundStore at -20°C in the dark, desiccated.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Store desiccated at -20°C. Equilibrate to room temperature before opening.
NHS (N-hydroxysuccinimide) or Sulfo-NHSStore desiccated at 4°C. Equilibrate to room temperature before opening.
Amine-containing molecule (e.g., protein, peptide)Store as recommended by the manufacturer.
Buffers and Solvents
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
Coupling BufferPhosphate-buffered saline (PBS), pH 7.2-7.5.
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Room temperature. Ensure it is amine-free.
Desalting Columns or Dialysis EquipmentFor purification of the final conjugate.

Experimental Protocols

One-Pot Aqueous Conjugation Protocol

This protocol is suitable for robust amine-containing molecules that are not sensitive to the presence of EDC.

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use.

  • Dissolve the amine-containing molecule in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

  • Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

Step 2: Conjugation Reaction

  • In a reaction tube, combine the amine-containing molecule and a molar excess of this compound. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.

  • Add EDC and NHS to the reaction mixture. Recommended final concentrations are provided in the table below.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove unreacted dye, EDC, NHS, and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Two-Step Aqueous Conjugation Protocol

This protocol is recommended for sensitive proteins to avoid exposure to EDC, which can lead to protein polymerization.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

  • Dissolve this compound in Activation Buffer.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. A 1.5 to 2-fold molar excess of EDC and NHS over the acid is recommended.

  • Incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to Amine-containing Molecule

  • Immediately add the activated BDP FL-PEG5-NHS ester solution to the amine-containing molecule dissolved in Coupling Buffer (pH 7.2-7.5). The reaction of the NHS ester with the amine is most efficient at a slightly alkaline pH.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction with Quenching Solution as described in the one-pot protocol.

  • Purify the conjugate using a suitable method to remove excess reagents.

Recommended Reaction Concentrations
ComponentRecommended Molar Ratio (vs. Amine)Recommended Molar Ratio (vs. Acid)Final Concentration
One-Pot Protocol
This compound10-20xVaries
EDC20-40x2-4 mM
NHS/Sulfo-NHS50-100x5-10 mM
Two-Step Protocol
This compound1xVaries
EDC1.5-2x2-4 mM
NHS/Sulfo-NHS1.5-2x5-10 mM

Characterization of the Conjugate

The success of the conjugation can be determined by methods such as:

  • UV-Vis Spectroscopy: To determine the degree of labeling by measuring the absorbance of the dye and the protein.

  • Fluorimetry: To confirm the fluorescence of the conjugate.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry: To confirm the covalent modification.

Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxylic_Acid BDP FL-PEG5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC-urea NHS NHS Amide_Bond Stable Amide Bond (BDP FL-PEG5-CO-NH-Molecule) NHS_Ester->Amide_Bond + Molecule-NH2 - NHS Primary_Amine Molecule-NH2

Caption: EDC/NHS reaction mechanism for covalent amide bond formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Equilibrate Reagents B Prepare Stock Solutions (EDC, NHS, BDP-PEG-Acid) A->B C Prepare Amine-Molecule in Coupling Buffer B->C D Activate BDP-PEG-Acid with EDC and NHS (15-30 min, RT) C->D E Add Activated Dye to Amine-Molecule D->E F Incubate (2h RT or O/N 4°C) E->F G Quench Reaction F->G H Purify Conjugate (Desalting/Dialysis) G->H I Characterize Conjugate (Spectroscopy, SDS-PAGE) H->I

Caption: Experimental workflow for the two-step conjugation protocol.

Cellular_Imaging_Application cluster_cell Cellular Environment Receptor Cell Surface Receptor Internalization Endocytosis Receptor->Internalization Binding Endosome Endosome/Lysosome Internalization->Endosome Microscope Fluorescence Microscope Endosome->Microscope Imaging Fluorescent_Ligand BDP FL-PEG5-Ligand (Conjugate) Fluorescent_Ligand->Receptor Output Visualization of Receptor Trafficking Microscope->Output

Caption: Application of a BDP FL-conjugate in cellular imaging.

References

Application Notes and Protocols for BDP FL-PEG5-acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-acid is a versatile green-fluorescent dye poised for a wide range of applications in live-cell imaging. This molecule consists of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The BDP FL dye offers exceptional photophysical properties, including a high extinction coefficient and fluorescence quantum yield, making it ideal for sensitive detection in cellular environments. The hydrophilic PEG spacer enhances water solubility and minimizes non-specific binding, while the terminal carboxylic acid allows for covalent conjugation to a variety of biomolecules, enabling targeted imaging of specific cellular components and processes.

These characteristics make this compound a powerful tool for researchers in basic science and drug development to visualize and quantify dynamic cellular events with high spatial and temporal resolution. This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging.

Key Applications

  • Targeted Protein Tracking: Conjugate this compound to antibodies, proteins, or other ligands to visualize their localization, trafficking, and dynamics in living cells.

  • Receptor Internalization Studies: Monitor the internalization and downstream trafficking of cell surface receptors upon ligand binding, providing insights into signaling pathways and drug mechanisms of action.

  • Drug Delivery and Uptake: Label drug candidates or delivery vehicles to track their cellular uptake, distribution, and fate in real-time.

  • PROTAC Development: Utilize the fluorescent tag to visualize and quantify the cellular uptake and localization of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

For optimal experimental design, it is crucial to understand the properties of this compound.

PropertyValueReference
Chemical Formula C₂₇H₄₀BF₂N₃O₈[1]
Molecular Weight 583.44 g/mol [1]
Appearance To be determined[1]
Solubility Soluble in DMSO, DMF, DCM; low in water[2]
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Extinction Coefficient ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.9
Storage Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C, protected from light.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody) using EDC-NHS Chemistry

This protocol describes the covalent attachment of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • This compound

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Note: These solutions should be prepared fresh immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a desired molar excess of this compound with EDC and Sulfo-NHS in Activation Buffer. A 5-10 fold molar excess of EDC and Sulfo-NHS over the dye is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light. This reaction activates the carboxylic acid group to form a more stable amine-reactive Sulfo-NHS ester.

  • Conjugation to the Biomolecule:

    • Add the activated this compound solution to your biomolecule solution. The optimal molar ratio of dye to biomolecule will need to be determined empirically but a starting point of 5-10 fold molar excess of the dye is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Separate the labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled biomolecule.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye).

Protocol 2: Live Cell Imaging of a this compound Labeled Biomolecule

This protocol provides a general guideline for staining and imaging live cells with your custom-conjugated fluorescent probe.

Materials:

  • This compound labeled biomolecule

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Live Cell Imaging Solution (e.g., phenol red-free DMEM or HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Staining:

    • On the day of imaging, remove the culture medium and wash the cells once with pre-warmed Live Cell Imaging Solution.

    • Dilute your this compound labeled biomolecule to the desired final concentration in pre-warmed Live Cell Imaging Solution. The optimal concentration should be determined empirically but a starting range of 1-10 µg/mL for antibodies is recommended.

    • Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a humidified incubator. Incubation time will depend on the target and the biological process being investigated.

  • Washing:

    • Remove the staining solution and gently wash the cells 2-3 times with pre-warmed Live Cell Imaging Solution to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed Live Cell Imaging Solution to the cells.

    • Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if long-term imaging is required.

    • Acquire images using the appropriate laser line (e.g., 488 nm) and emission filter (e.g., 500-550 nm).

    • Optimize imaging parameters (laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Data Presentation

The following table provides an example of how to structure quantitative data from a live-cell imaging experiment.

ParameterCondition 1 (e.g., Control)Condition 2 (e.g., Treatment)
Probe Concentration 5 µg/mL5 µg/mL
Incubation Time 30 minutes30 minutes
Mean Fluorescence Intensity (per cell) 1500 ± 250 (arbitrary units)4500 ± 500 (arbitrary units)
Percentage of Positive Cells 85%95%
Internalization Rate (t½) 20 minutes10 minutes

Visualizations

Experimental Workflow: From Conjugation to Imaging

experimental_workflow cluster_conjugation Probe Preparation cluster_imaging Live Cell Imaging BDP This compound EDC_NHS EDC / Sulfo-NHS Activation BDP->EDC_NHS Activate Conjugate BDP FL-PEG5-Biomolecule EDC_NHS->Conjugate Conjugate Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Conjugate Purification Purification Conjugate->Purification Staining Staining Purification->Staining Apply to cells Cells Live Cells Cells->Staining Washing Washing Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Workflow for probe preparation and live-cell imaging.
Signaling Pathway: Antibody-Receptor Internalization

receptor_internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antibody BDP FL-Ab Binding Binding Antibody->Binding Receptor Receptor Receptor->Binding Endosome Early Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Degradation Lysosome->Degradation

Tracking antibody-receptor complex internalization.

References

Application Notes: BDP FL-PEG5-acid for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-acid is a bright, green-fluorescent dye well-suited for labeling proteins, antibodies, and other amine-containing biomolecules for analysis by flow cytometry. The BODIPY™ FL (BDP FL) fluorophore offers several advantages, including a high extinction coefficient, high fluorescence quantum yield, and a narrow emission spectrum, making it an excellent choice for multicolor flow cytometry experiments.[1][] The integrated polyethylene glycol (PEG) spacer arm, composed of five repeating units, enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during conjugation and subsequent antibody-antigen binding.[3][4]

These application notes provide detailed protocols for the conjugation of this compound to a primary antibody and the subsequent use of the fluorescently labeled antibody for direct cell staining in flow cytometry.

Product Information and Specifications

This compound is a versatile reagent for fluorescently labeling biomolecules. Its key characteristics are summarized below.

PropertyValue
CAS Number 2093197-98-7
Molecular Formula C27H40BF2N3O8
Molecular Weight 583.44 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Extinction Coefficient ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Store at -20°C, protected from light

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Antibody

This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amine groups (e.g., lysine residues) on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Primary antibody (free of amine-containing buffers like Tris)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into PBS. The antibody solution should be free of any amine-containing stabilizers or buffers.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the Conjugation Buffer. A common starting point is a 5-10 fold molar excess of the dye to the antibody.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the dye.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the prepared antibody solution.

    • Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~503 nm (for the dye).

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per antibody) can be estimated by measuring the absorbance of the purified conjugate at 280 nm and 503 nm and using the following formula:

      • DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      • Where A_max is the absorbance at ~503 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of the dye at 503 nm (~80,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.1 for BODIPY FL).

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Antibody_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step BDP This compound Activated_BDP Activated BDP-NHS Ester BDP->Activated_BDP 15-30 min, RT EDC_NHS EDC + NHS in MES Buffer EDC_NHS->Activated_BDP Conjugated_Ab BDP-labeled Antibody Activated_BDP->Conjugated_Ab 2 hours, RT, protected from light Antibody Primary Antibody (in PBS) Antibody->Conjugated_Ab Purification Desalting Column Conjugated_Ab->Purification Quench then Purify Purified_Ab Purified Conjugate Purification->Purified_Ab

Caption: Workflow for conjugating this compound to a primary antibody.

Protocol 2: Direct Immunofluorescent Staining of Cells for Flow Cytometry

This protocol describes the use of a this compound conjugated primary antibody for direct staining of cell surface antigens.

Materials:

  • This compound conjugated primary antibody

  • Cells in suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • (Optional) Fc receptor blocking solution

  • (Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁷ cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody to Fc receptors, add an Fc blocking reagent to the cell suspension.

    • Incubate for 10-15 minutes at 4°C.

  • Staining with this compound Conjugated Antibody:

    • Add the optimal concentration of the this compound conjugated primary antibody to the cells. The optimal concentration should be determined by titration for each new antibody conjugate.

    • Vortex gently to mix.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step.

  • Resuspension:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining (Optional):

    • If a viability dye is to be used, add it to the cell suspension according to the manufacturer's instructions.

  • Flow Cytometric Analysis:

    • Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation. The BDP FL signal is typically detected in the FITC or GFP channel (e.g., with a 530/30 nm bandpass filter).

    • Ensure to include appropriate controls, such as unstained cells and single-color controls for compensation in multicolor experiments.

Flow_Cytometry_Workflow Start Start: Cell Suspension (1x10^6 cells) Fc_Block Optional: Fc Block (10-15 min, 4°C) Start->Fc_Block Stain Add BDP-Ab Conjugate (20-30 min, 4°C, dark) Fc_Block->Stain Wash1 Wash with Staining Buffer Stain->Wash1 Centrifuge1 Centrifuge (300-400 x g, 5 min) Wash1->Centrifuge1 Wash2 Repeat Wash and Centrifugation Centrifuge1->Wash2 Resuspend Resuspend in Staining Buffer Wash2->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze

Caption: Experimental workflow for direct cell staining with a BDP-conjugated antibody.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescent signal - Insufficient antibody concentration- Low degree of labeling (DOL)- Low antigen expression- Titrate the antibody to determine the optimal concentration- Optimize the conjugation reaction to increase the DOL- Use a cell line with higher antigen expression
High background staining - Non-specific antibody binding- Insufficient washing- Excess unbound dye- Include an Fc block step- Increase the number of wash steps- Ensure the antibody conjugate is properly purified
Cell clumping - High cell concentration- Presence of dead cells- Reduce the cell concentration- Include a viability dye and gate on live cells

Conclusion

This compound is a high-performance fluorescent dye that can be effectively conjugated to antibodies for use in flow cytometry. Its bright fluorescence and the hydrophilicity imparted by the PEG spacer make it an excellent choice for generating high-quality reagents for cellular analysis. By following the detailed protocols provided, researchers can successfully label their antibodies of interest and perform direct immunofluorescent staining for sensitive and specific detection of cellular targets.

References

Application Notes and Protocols for BDP FL-PEG5-acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-acid is a versatile fluorescent probe well-suited for a variety of applications in fluorescence microscopy. This molecule features the bright and photostable BODIPY™ FL fluorophore, which exhibits a narrow emission peak in the green region of the spectrum, making it compatible with standard FITC/GFP filter sets. The integrated polyethylene glycol (PEG) spacer, composed of five repeating units, enhances the hydrophilicity of the probe, which can improve its solubility in aqueous buffers and potentially increase the bioavailability and membrane permeability of the molecules it is conjugated to.[1][2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides, enabling specific labeling and visualization.

BODIPY dyes, including BDP FL, are known for their high fluorescence quantum yield and high extinction coefficient.[3][4] Their fluorescence is also relatively insensitive to changes in pH and solvent polarity, which contributes to a stable and reliable signal in diverse cellular environments. These properties make this compound an excellent choice for live-cell imaging, immunofluorescence, and flow cytometry.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below, providing key data for experimental planning and setup.

PropertyValueReference
Chemical Formula C27H40BF2N3O8[2]
Molecular Weight 583.44 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Store at -20°C, protected from light

Applications

Covalent Labeling of Proteins and Antibodies

The terminal carboxylic acid of this compound can be activated to form a reactive ester that readily couples with primary amines (e.g., the ε-amino group of lysine residues) on proteins and antibodies. This allows for the creation of fluorescently labeled biomolecules for use in a variety of applications, including immunofluorescence, western blotting, and flow cytometry. The hydrophilic PEG spacer helps to minimize aggregation and non-specific binding of the labeled protein.

Live-Cell Imaging

The enhanced water solubility and potential for increased membrane permeability conferred by the PEG spacer make this compound suitable for live-cell imaging applications. Once conjugated to a protein or molecule of interest, it can be used to track dynamic cellular processes in real-time.

Staining of Lipids and Membranes

BODIPY dyes are inherently lipophilic and are widely used to stain neutral lipids and membranes. While the PEG spacer increases hydrophilicity, this compound can still be used for visualizing lipid droplets and other lipid-rich structures within cells.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine-containing protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the protein solution: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activate this compound:

    • In a separate tube, mix a 10-20 fold molar excess of this compound with EDC (1.2 equivalents to the dye) and NHS (1.5 equivalents to the dye) in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Add the activated this compound solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.

  • Purify the conjugate: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The labeled protein will elute first.

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 503 nm (for BDP FL).

experimental_workflow_protein_labeling cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification BDP This compound EDC_NHS EDC + NHS in Activation Buffer BDP->EDC_NHS Mix Activated_BDP Activated BDP-NHS Ester EDC_NHS->Activated_BDP Incubate 15-30 min Protein Protein of Interest in Reaction Buffer Activated_BDP->Protein Add to Protein Conjugate Labeled Protein Conjugate Protein->Conjugate Incubate 1-2 hours Quench Quench Reaction Conjugate->Quench Purify Purify (Size Exclusion Chromatography) Quench->Purify Final_Product Purified Labeled Protein Purify->Final_Product

Protein labeling workflow.
Protocol 2: Staining Lipid Droplets in Live Cells

This protocol provides a general guideline for staining lipid droplets in live cultured cells. Optimal concentrations and incubation times may vary depending on the cell type.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

Procedure:

  • Prepare staining solution: Dilute the this compound stock solution in pre-warmed PBS or HBSS to a final working concentration of 1-5 µM.

  • Cell preparation: Wash the cells twice with pre-warmed PBS or HBSS to remove serum.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Protocol 3: Immunofluorescence Staining of Fixed Cells

This protocol describes the use of a this compound labeled antibody for immunofluorescence staining of a target protein in fixed and permeabilized cells.

Materials:

  • This compound labeled secondary antibody

  • Primary antibody specific to the target protein

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS

  • PBS

  • Antifade mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary antibody incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary antibody incubation: Dilute the this compound labeled secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Signaling Pathway Visualization Example: GPCR Internalization

Fluorescently labeled ligands or antibodies targeting G-protein coupled receptors (GPCRs) can be used to visualize their trafficking and internalization upon activation. This compound can be conjugated to a GPCR ligand or an antibody against an extracellular epitope of a GPCR to study this process.

gpcr_internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Binding Ligand Binding GPCR->Binding Ligand BDP FL-labeled Ligand Ligand->Binding Internalization Clathrin-mediated Endocytosis Binding->Internalization Activation Endosome Early Endosome Internalization->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Trafficking to Lysosome for Degradation Endosome->Degradation Recycling->GPCR

GPCR internalization pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Low degree of labeling (DOL)- Low concentration of labeled probe- Photobleaching- Optimize the dye-to-protein ratio during conjugation.- Increase the concentration of the labeled probe.- Use an antifade mounting medium for fixed cells.- Reduce excitation light intensity and exposure time.
High background fluorescence - Excess unbound dye- Non-specific binding of the probe- Ensure thorough purification of the labeled conjugate.- Increase the number and duration of washing steps.- Increase the concentration of the blocking agent.
Cell toxicity (live-cell imaging) - High concentration of the probe- High concentration of DMSO in the final solution- Perform a titration to determine the optimal, lowest effective probe concentration.- Ensure the final DMSO concentration is below 0.5%.

References

Application Notes: PROTAC Linker Design Using BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The linker is a critical component that influences the PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[5]

The incorporation of a fluorescent dye into the linker structure creates a powerful tool for research and development. It allows for real-time visualization of the PROTAC's cellular uptake, distribution, and target engagement, providing invaluable insights into its mechanism of action. This document provides detailed application notes and protocols for the use of BDP FL-PEG5-acid , a fluorescent linker, in the design and evaluation of novel PROTACs.

BDP FL is a bright, photostable, and pH-insensitive borondipyrromethene fluorophore, making it an excellent choice for cellular imaging. The 5-unit polyethylene glycol (PEG) spacer enhances hydrophilicity and solubility, which can improve the often-challenging pharmacokinetic properties of large PROTAC molecules. The terminal carboxylic acid group provides a convenient handle for conjugation to amine-functionalized ligands via standard amide bond formation.

Core Concepts & Visualized Workflows

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase. This leads to the polyubiquitination of the target, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple protein copies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Fluorescent PROTAC (BDP FL-PEG5 Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds E3 Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for Fluorescent PROTAC Development

The development of a fluorescent PROTAC is an iterative process involving design, synthesis, and comprehensive biological evaluation to optimize for potent and selective protein degradation.

PROTAC_Workflow cluster_D cluster_G A 1. Design & Synthesis B Amide Coupling: - POI/E3 Ligand (with -NH2) - this compound - Coupling Agents (HATU/DIPEA) A->B C Purification (HPLC) B->C D 2. In Vitro Characterization C->D G 3. Cellular Evaluation C->G E Binding Assays: - Fluorescence Polarization (FP) - TR-FRET F Ternary Complex Formation: - TR-FRET, NanoBRET H Protein Degradation: - Western Blot - HiBiT Assay I Cellular Imaging: - Confocal Microscopy (Uptake & Localization) J Functional Assays: - Cell Viability (IC50) - Target-dependent Phenotype K 4. Optimization J->K L Analyze Data (DC50, Dmax) Iterate Linker Length/Attachment K->L L->A

Caption: A typical workflow for fluorescent PROTAC development.

Product Specifications & Data

Table 1: Properties of this compound and Related Dyes

This table summarizes the key chemical and spectroscopic properties of the this compound linker.

PropertyValueReference(s)
Chemical Name This compound
CAS Number 2093197-98-7
Molecular Formula C₂₇H₄₀BF₂N₃O₈
Molecular Weight 583.44 g/mol
Excitation Max (λex) ~503 nm
Emission Max (λem) ~509 nm
Molar Extinction Coeff. ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ~0.9
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C, protect from light
Table 2: Representative Performance Data for a Fluorescent PROTAC

The following data, adapted from a study on fluorescent estrogen receptor (ERα) PROTACs, illustrates typical quantitative metrics used to evaluate PROTAC efficacy.

ParameterMetricValueDescription
Degradation Potency DC₅₀0.12 µMConcentration required to degrade 50% of the target protein (ERα).
Anti-proliferative Activity IC₅₀0.051 µMConcentration required to inhibit 50% of cell proliferation (MCF-7 cells).
Binding Affinity (Target) Kᵢ / Kₔ1-100 nM (Typical)Binding affinity of the "warhead" ligand to the Protein of Interest.
Binding Affinity (E3 Ligase) Kᵢ / Kₔ1-500 nM (Typical)Binding affinity of the "anchor" ligand to the E3 Ligase.
Maximum Degradation Dₘₐₓ>90%The maximal percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC via Amide Coupling

This protocol describes the conjugation of this compound to an amine-containing ligand (either for the POI or E3 ligase).

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., POI-NH₂ or E3-Ligase-NH₂)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vials, magnetic stirrer, nitrogen or argon atmosphere setup

  • Analytical and Preparative HPLC systems for monitoring and purification

Procedure:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF. In a separate vial, dissolve the amine-functionalized ligand (1.1 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: To the solution of this compound, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere. This step activates the carboxylic acid for coupling.

  • Coupling Reaction: Add the solution of the amine-functionalized ligand to the activated this compound mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using preparative reverse-phase HPLC to obtain the final fluorescent PROTAC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR. Determine the concentration of the fluorescent PROTAC using the molar extinction coefficient of the BDP FL dye.

Protocol 2: Western Blot for Measuring Protein Degradation

This is a standard immunoassay to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein (e.g., VCaP cells for Androgen Receptor).

  • Fluorescent PROTAC compound and DMSO (vehicle control).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells in triplicate with a serial dilution of the fluorescent PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, and denature at 95°C. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Fluorescence Microscopy for Cellular Uptake

This protocol uses the inherent fluorescence of the PROTAC to visualize its entry and localization within live cells.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Fluorescent PROTAC.

  • Nuclear stain (e.g., Hoechst 33342).

  • (Optional) Organelle-specific fluorescent tracker (e.g., LysoTracker Red).

  • Live-cell imaging medium.

  • Confocal laser scanning microscope with appropriate filter sets for BDP FL (FITC/GFP channel) and other stains.

Procedure:

  • Cell Preparation: Seed cells on imaging dishes and grow to ~70% confluency.

  • Staining and Treatment:

    • Wash the cells with pre-warmed imaging medium.

    • Add the nuclear stain (e.g., Hoechst) and/or organelle tracker and incubate according to the manufacturer's instructions.

    • Remove the staining medium and add fresh medium containing the desired concentration of the BDP FL-labeled PROTAC.

  • Live-Cell Imaging:

    • Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Allow the cells to equilibrate for 10-15 minutes.

    • Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to observe cellular uptake and distribution. Use the appropriate laser lines and emission filters for BDP FL (e.g., 488 nm excitation).

  • Image Analysis: Analyze the images to determine the localization of the fluorescent PROTAC. Observe whether the signal is diffuse in the cytoplasm, concentrated in specific organelles, or co-localizes with the nucleus.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, target proteins, and experimental setup. All work should be conducted following appropriate laboratory safety procedures.

References

Application Notes and Protocols: Cell Permeability of BDP FL-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL-PEG5-acid is a fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) core, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1][2] The BDP FL fluorophore provides a strong, green fluorescence signal with a narrow emission bandwidth, making it an excellent substitute for fluorescein in many applications.[3][4] Key advantages of BDP dyes include high quantum yield, low sensitivity to pH and solvent polarity, and low cytotoxicity, which are ideal for live-cell imaging.[] The inclusion of the PEG5 linker enhances water solubility, which can help minimize aggregation and non-specific binding during experiments.

This document provides an overview of the factors influencing the cell permeability of this compound and detailed protocols for its application in cellular imaging and permeability assessment.

Physicochemical Properties and Cell Permeability

The ability of this compound to cross the cell membrane is governed by a balance of its structural components. The core BDP FL fluorophore is relatively nonpolar and lipophilic, properties that generally favor passive diffusion across the lipid-rich cell membrane. Conversely, the hydrophilic PEG5-acid tail increases the molecule's water solubility. This dual nature influences its intracellular distribution and uptake mechanism. The ultimate permeability is a function of the overall molecule's hydrophilicity-hydrophobicity balance, charge, and molecular size.

Table 1: Summary of Physicochemical Properties Influencing Cell Permeability

PropertyBDP FL CorePEG5-acid LinkerOverall Conjugate Effect on Permeability
Polarity Nonpolar / LipophilicHydrophilicCreates an amphipathic profile; the lipophilic core interacts with the membrane while the PEG tail enhances aqueous solubility.
Charge Electrically neutralAnionic (at physiological pH)The negative charge may hinder passive diffusion across the negatively charged inner leaflet of the plasma membrane.
Molecular Weight 292.1 g/mol (for BDP FL acid)~251.3 g/mol Total MW of ~583.4 g/mol ; larger size may slow passive diffusion compared to smaller molecules.
Photophysical High quantum yield, narrow emission spectra, photostableN/AExcellent for long-term imaging with high signal-to-noise ratio, but does not directly impact permeability.

Mechanisms of Cellular Uptake

The entry of this compound into cells can occur through several potential pathways. Due to the lipophilic nature of the BODIPY core, passive diffusion is a likely mechanism. However, the overall properties of the conjugate, or any larger molecule it is attached to, may lead to uptake via endocytic pathways.

Cellular_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDP_out This compound (Conjugate) BDP_in Cytoplasmic Localization BDP_out->BDP_in Passive Diffusion endosome Endosome BDP_out->endosome Endocytosis lysosome Lysosome endosome->lysosome Trafficking

Caption: Potential mechanisms for cellular uptake of this compound conjugates.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake

This protocol details a general method for visualizing the intracellular accumulation of this compound in cultured mammalian cells using fluorescence microscopy.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~515 nm)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

  • Prepare Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to mix.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Add the working solution of this compound to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time may vary depending on the cell line.

  • Wash:

    • Remove the labeling solution.

    • Wash the cells 2-3 times with pre-warmed PBS or complete medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Acquire images using appropriate exposure times to minimize phototoxicity.

Live_Cell_Imaging_Workflow prep_stock 1. Prepare 1-10 mM Stock in DMSO prep_working 2. Dilute to 1-10 µM in Culture Medium prep_stock->prep_working label_cells 3. Incubate with Cells (15-60 min at 37°C) prep_working->label_cells wash_cells 4. Wash 2-3x with pre-warmed PBS label_cells->wash_cells image_cells 5. Image with Fluorescence Microscope wash_cells->image_cells Flow_Cytometry_Workflow plate_cells 1. Plate and Culture Cells label_cells 2. Label Cells with BDP FL Conjugate plate_cells->label_cells harvest_cells 3. Harvest Cells (Trypsinize) label_cells->harvest_cells resuspend 4. Wash and Resuspend in Cold PBS harvest_cells->resuspend acquire_data 5. Analyze on Flow Cytometer resuspend->acquire_data analyze_data 6. Quantify Mean Fluorescence Intensity acquire_data->analyze_data

References

Application Notes: BDP FL-PEG5-acid for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Single-molecule imaging is a powerful technique that allows for the observation of individual molecules, providing insights into biological processes with high spatial and temporal resolution. The choice of a fluorescent probe is critical for the success of these experiments, requiring exceptional brightness, photostability, and a high quantum yield. BDP FL-PEG5-acid is a state-of-the-art fluorescent dye designed to meet the rigorous demands of single-molecule studies. It features a bright and photostable boron-dipyrromethene (BDP FL) core, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent attachment to biomolecules.

The BDP FL fluorophore is a superior alternative to traditional dyes like fluorescein (FAM), offering significantly enhanced photostability and brightness.[1][2][3] The PEG5 linker increases the water solubility of the dye and extends it from the target biomolecule, minimizing quenching and steric hindrance.[4][5] This combination of features makes this compound an ideal candidate for tracking the dynamics, interactions, and conformational changes of single proteins, nucleic acids, and other macromolecules in complex biological systems.

Key Properties and Advantages

BDP FL-based dyes exhibit a range of photophysical properties that make them exceptionally well-suited for single-molecule detection. Their high extinction coefficients and quantum yields result in extremely bright fluorescence, enabling the detection of single fluorophores with a high signal-to-noise ratio. Unlike many other dyes, their fluorescence is relatively insensitive to pH and solvent polarity, ensuring consistent performance in diverse experimental buffers. Most importantly, their exceptional photostability allows for longer observation times before photobleaching, which is crucial for tracking molecular processes over extended periods.

Quantitative Data Summary

The photophysical properties of BDP FL dyes are summarized below. These values are representative of the BDP FL core fluorophore and its derivatives.

PropertyValueReference
Excitation Maximum (λex)~503-504 nm
Emission Maximum (λem)~509-514 nm
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.9 - 1.0
Fluorescence Lifetime (τ)>5 nanoseconds
Molecular Weight583.44 g/mol
SolubilityDMSO, DMF, DCM

Protocols

Protocol 1: Labeling of Amine-Containing Biomolecules

The terminal carboxylic acid on this compound can be activated to react with primary amines (e.g., lysine residues on proteins) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a semi-stable NHS ester in situ that readily reacts with amines to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, amino-modified DNA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Reaction Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5 for conjugation)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in a small amount of DMF or DMSO to create a 10 mM stock solution.

  • Activation of Carboxylic Acid:

    • In a separate microcentrifuge tube, add a 10-fold molar excess of this compound relative to the biomolecule.

    • Add a 1.2-fold molar excess of both EDC and Sulfo-NHS over the dye.

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated dye mixture to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

  • Purification: Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye).

G cluster_activation Activation Step cluster_conjugation Conjugation Step A This compound C Activated BDP FL-PEG5-NHS Ester (in situ) A->C 15 min, RT B EDC + Sulfo-NHS B->C E Labeled Protein C->E Add activated dye to protein D Protein-NH₂ D->E 2h RT or O/N 4°C

This compound conjugation workflow.
Protocol 2: General Workflow for TIRF-Based Single-Molecule Imaging

This protocol outlines the key steps for a typical single-molecule imaging experiment using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for observing molecules near a surface.

Materials:

  • Labeled biomolecule of interest

  • High-precision glass coverslips and microscope slides

  • Surface passivation reagents (e.g., mPEG-SVA, Biotin-PEG-SVA).

  • Streptavidin (if using biotin-PEG for immobilization)

  • Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)

  • TIRF microscope with a high-numerical-aperture objective, appropriate laser lines (e.g., ~488 nm for BDP FL), and a sensitive EMCCD or sCMOS camera.

Procedure:

  • Surface Passivation:

    • Thoroughly clean glass coverslips using sonication in a series of solvents (e.g., acetone, ethanol, isopropanol) and/or piranha solution (use extreme caution).

    • Functionalize the clean surface with silane (e.g., N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane).

    • Create a passivation layer by incubating the silanized surface with a mixture of mPEG-SVA and Biotin-PEG-SVA. This PEG layer prevents non-specific adsorption of proteins.

    • Assemble a flow chamber using the passivated coverslip, a microscope slide, and double-sided tape.

  • Sample Immobilization:

    • Incubate the chamber with a streptavidin solution, which will bind to the biotin-PEG on the surface.

    • Wash away unbound streptavidin with Imaging Buffer.

    • Introduce your biotinylated, BDP FL-labeled biomolecule. It will be specifically immobilized on the surface via the biotin-streptavidin linkage.

    • Wash thoroughly to remove any unbound molecules.

  • Microscope Setup and Imaging:

    • Place the flow chamber onto the TIRF microscope stage.

    • Achieve total internal reflection by adjusting the angle of the excitation laser. This creates an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip surface, dramatically reducing background fluorescence.

    • Focus on the surface and adjust camera settings (exposure time, EM gain) to clearly visualize single fluorescent spots.

    • Acquire a time-series of images (a movie) to capture the dynamics of the single molecules.

  • Data Analysis:

    • Use specialized software (e.g., ImageJ/Fiji with plugins, MATLAB scripts) to identify and track the position of single molecules over time.

    • Analyze trajectories to determine diffusion coefficients, binding kinetics, or conformational changes based on fluorescence intensity or FRET (if a second dye is present).

G A 1. Coverslip Cleaning & Silanization B 2. PEG Passivation (mPEG / Biotin-PEG) A->B C 3. Sample Immobilization (e.g., Streptavidin + Labeled Molecule) B->C D 4. TIRF Microscopy Setup (Laser Alignment, Focus) C->D E 5. Image Acquisition (Time-lapse Movie) D->E F 6. Data Processing & Analysis (Localization, Tracking, Kinetics) E->F

General workflow for a single-molecule TIRF experiment.

Application Example: Investigating Ligand-Receptor Binding

This compound can be used to study the interaction between a ligand and its receptor on a cell membrane. The ligand is labeled with the dye, and its binding and unbinding events with receptors on an immobilized membrane or a supported lipid bilayer can be observed in real-time using TIRF microscopy. This allows for the direct measurement of kinetic parameters like on- and off-rates at the single-molecule level.

G cluster_cell Cell Membrane Surface Receptor Membrane Receptor Pathway Downstream Signaling Receptor->Pathway Ligand BDP FL-Labeled Ligand Ligand->Receptor Binding Event (Observed via TIRF)

Studying ligand-receptor binding with a BDP FL probe.

References

Application Notes and Protocols for BDP FL-PEG5-acid in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-acid is a bright and photostable green-fluorescent dye that belongs to the BODIPY family of fluorophores. Its chemical structure, featuring a BODIPY FL core conjugated to a five-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid, makes it a versatile tool for super-resolution microscopy. The BODIPY FL core offers excellent photophysical properties, including a high extinction coefficient and fluorescence quantum yield, while the hydrophilic PEG spacer enhances water solubility and minimizes non-specific binding. The terminal carboxylic acid allows for straightforward conjugation to primary amines on target biomolecules, such as proteins and antibodies, via amide bond formation. These characteristics make this compound a valuable probe for visualizing cellular structures and dynamics with nanoscale resolution.

This document provides detailed application notes and protocols for the use of this compound in various super-resolution microscopy techniques, including Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Key Properties and Quantitative Data

The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for BDP FL and related BODIPY dyes used in super-resolution imaging.

PropertyValueNotes
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.9
Molecular Weight 583.44 g/mol For this compound.
Localization Precision (STORM) 10-20 nmDependent on imaging conditions and analysis.
Resolution (STED) < 50 nmDependent on depletion laser power and sample.

Applications in Super-Resolution Microscopy

This compound can be employed in several super-resolution imaging modalities to visualize a wide range of cellular structures and processes.

Stochastic Optical Reconstruction Microscopy (STORM)

BODIPY FL dyes, including BDP FL, are well-suited for single-molecule localization microscopy (SMLM) techniques like STORM. The photoswitching of BODIPY FL can be achieved in the presence of specific imaging buffers, allowing for the temporal separation of individual molecules and subsequent high-precision localization.

Imaging Cellular Structures:

  • Cytoskeleton: this compound can be conjugated to antibodies targeting cytoskeletal proteins like tubulin or to phalloidin for labeling actin filaments, enabling the visualization of the intricate network of microtubules and actin fibers with nanoscale resolution.

  • Organelles: By targeting specific proteins on the surface of or within organelles such as mitochondria, the endoplasmic reticulum, and lysosomes, this compound can be used to resolve their fine morphology and spatial relationships.

  • Focal Adhesions: The organization of proteins within focal adhesion complexes, which are critical for cell adhesion and migration, can be investigated by labeling key components like paxillin or integrins with this compound.

Stimulated Emission Depletion (STED) Microscopy

Certain BODIPY-based fluorophores have been successfully used in STED microscopy. The compatibility of BDP FL with STED microscopy allows for the direct visualization of labeled structures with a resolution beyond the diffraction limit, without the need for stochastic switching and reconstruction. The choice of the depletion laser is crucial for efficient stimulated emission and achieving high resolution. For BODIPY FL, a depletion laser in the longer wavelength range of its emission spectrum is required.

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibodies

This protocol describes the conjugation of this compound to a primary antibody for immunolabeling. The carboxylic acid group is first activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Primary antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mg/mL for the dye.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated BDP FL-PEG5-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester to the antibody is a good starting point. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~503 nm (for BDP FL).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 503 nm and using the respective extinction coefficients.

Protocol 2: Sample Preparation and Imaging for dSTORM

This protocol outlines the general steps for labeling fixed cells with a BDP FL-conjugated antibody and imaging them using dSTORM.

Materials:

  • BDP FL-labeled primary antibody

  • Cells grown on high-precision coverslips

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • dSTORM imaging buffer: A common buffer composition includes an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., 10-100 mM mercaptoethylamine, MEA) in a buffered solution (e.g., Tris-HCl).[1] The optimal composition may need to be determined empirically.[1]

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash cells three times with PBS.

  • Immunolabeling:

    • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate with the BDP FL-labeled primary antibody (typically at 1-10 µg/mL) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells extensively with PBS to remove unbound antibodies.

  • dSTORM Imaging:

    • Mount the coverslip onto a microscope slide with a drop of dSTORM imaging buffer.

    • Image the sample on a dSTORM-capable microscope.

    • Use a 405 nm laser for photoactivation and a ~488 nm or ~561 nm laser for excitation and imaging.[2]

    • Acquire a series of thousands of images to capture the stochastic blinking of individual fluorophores.

  • Data Analysis:

    • Process the acquired image series with appropriate localization software to identify and localize single-molecule events.

    • Reconstruct the final super-resolution image from the list of localizations.

Visualizations

Experimental Workflow for Antibody Conjugation and dSTORM Imaging

experimental_workflow cluster_conjugation Antibody Conjugation cluster_imaging dSTORM Imaging Dye_Activation This compound Activation (NHS ester) Conjugation Conjugation Reaction Dye_Activation->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification Purification Conjugation->Purification Labeling Immunolabeling Purification->Labeling Labeled Antibody Cell_Culture Cell Culture & Fixation Cell_Culture->Labeling Imaging dSTORM Imaging Labeling->Imaging Analysis Data Analysis & Reconstruction Imaging->Analysis

Caption: Workflow for this compound antibody conjugation and dSTORM imaging.

Simplified dSTORM Principle

dSTORM_principle cluster_fluorophores Fluorophore States On On Off Off On->Off Excitation & Deactivation (e.g., 488/561 nm laser) Emitted_Photon Photon On->Emitted_Photon Fluorescence Off->On Activation (e.g., 405 nm laser) Detector Detector Emitted_Photon->Detector

References

Application Notes and Protocols for In Vivo Imaging with BDP FL-PEG5-acid Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL-PEG5-acid is a versatile fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright green fluorescence, high photostability, and a polyethylene glycol (PEG) spacer which enhances its water solubility and biocompatibility. The terminal carboxylic acid group allows for straightforward conjugation to a variety of biomolecules, such as antibodies, peptides, and small molecules, enabling targeted in vivo imaging of specific biological processes and disease states.

These application notes provide an overview of the properties of this compound, its applications in preclinical research, and detailed protocols for its use in in vivo imaging studies.

Probe Properties

The physicochemical and spectral properties of this compound and related probes are crucial for designing and executing successful in vivo imaging experiments.

PropertyValueReference
Chemical Formula C27H40BF2N3O8[1]
Molecular Weight 583.44 g/mol [1]
Excitation Maximum (λex) ~503 nm--INVALID-LINK--
Emission Maximum (λem) ~509 nm--INVALID-LINK--
Quantum Yield High (Typical for BODIPY FL)[2][3]
Extinction Coefficient ~80,000 M⁻¹cm⁻¹--INVALID-LINK--
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[3]
Purity ≥95%--INVALID-LINK--

Applications

This compound is a valuable tool for a range of in vivo imaging applications, primarily focused on targeted imaging of disease biomarkers and physiological processes.

  • Cancer Imaging: When conjugated to tumor-targeting ligands such as antibodies (e.g., Trastuzumab for HER2-positive cancers) or peptides (e.g., RGD peptides for integrin-expressing tumors), this compound can be used for the non-invasive visualization of tumors. The enhanced permeability and retention (EPR) effect in solid tumors can also lead to passive accumulation of the probe.

  • Drug Delivery and Biodistribution Studies: The probe can be attached to therapeutic molecules or drug delivery systems (e.g., nanoparticles, liposomes) to track their biodistribution, target accumulation, and clearance in real-time.

  • Inflammation Imaging: By conjugating the probe to molecules that target markers of inflammation, it is possible to visualize and quantify inflammatory processes in various disease models.

  • Cell Tracking: Cells can be labeled ex vivo with this compound conjugates and subsequently tracked in vivo to monitor their migration and fate.

Experimental Protocols

The following protocols provide a general framework for using this compound in in vivo imaging. Optimization will be required for specific applications and animal models.

Conjugation of this compound to a Targeting Ligand (e.g., Antibody)

This protocol describes the conjugation of the carboxylic acid group of the probe to primary amines on an antibody using EDC/NHS chemistry.

Materials:

  • This compound

  • Targeting antibody (or other amine-containing biomolecule)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Probe Activation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a molar excess (typically 1.5-2 fold) relative to the this compound.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Antibody Conjugation:

    • Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

    • Add the activated this compound solution to the antibody solution. The molar ratio of probe to antibody will need to be optimized, but a starting point of 5-10 fold molar excess of the probe is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the this compound-antibody conjugate from unconjugated probe and reaction byproducts using an SEC column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

    • Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~503 nm (for the BDP FL dye).

In Vivo Fluorescence Imaging Protocol

This protocol provides a general workflow for imaging tumor-bearing mice with a targeted this compound conjugate.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound conjugated probe, sterile-filtered

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS, Maestro)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse to determine the level of autofluorescence. Use an appropriate filter set for BDP FL (e.g., excitation ~480 nm, emission ~520 nm).

  • Probe Administration:

    • Administer the this compound conjugate via tail vein injection. The optimal dose will need to be determined empirically, but a starting range of 1-10 nmol per mouse is common.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • Maintain the mouse under anesthesia during each imaging session.

  • Image Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) and in other organs (e.g., liver, kidneys) to assess tumor targeting and clearance.

    • Correct for background autofluorescence using the pre-injection images.

  • Ex Vivo Validation (Optional):

    • After the final imaging time point, euthanize the mouse and excise the tumor and major organs.

    • Image the excised tissues ex vivo to confirm the in vivo imaging results and obtain higher resolution images of probe distribution.

Visualizations

Experimental Workflow for In Vivo Imaging

InVivo_Workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis A Conjugate this compound to Targeting Ligand B Purify and Characterize Conjugate A->B C Prepare Sterile Solution of Conjugate B->C F Administer Probe (e.g., Tail Vein Injection) C->F D Anesthetize Animal E Acquire Baseline Fluorescence Image D->E E->F G Acquire Images at Multiple Time Points F->G H Quantify Fluorescence in Regions of Interest (ROI) G->H I Ex Vivo Imaging of Excised Organs (Optional) G->I

Caption: Workflow for in vivo fluorescence imaging with this compound probes.

Targeted Imaging of a Tumor

Targeted_Imaging cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Probe This compound -Antibody Conjugate TumorCell Tumor Cell Probe->TumorCell Targeting & Binding Receptor Target Receptor

Caption: Targeted delivery of this compound conjugate to a tumor cell.

References

Troubleshooting & Optimization

How to reduce non-specific binding of BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-specific binding of BDP FL-PEG5-acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe consisting of a green-fluorescent BODIPY™ FL (BDP FL) dye attached to a five-unit polyethylene glycol (PEG) spacer, which is terminated with a carboxylic acid group.[1][2][3][4] The BDP FL dye provides the fluorescent signal, while the hydrophilic PEG spacer is intended to increase water solubility and membrane permeability.[1] The terminal carboxylic acid allows for conjugation to primary amines on target molecules. It is commonly used for labeling and detecting nucleic acids, proteins, and lipids.

Q2: What is non-specific binding (NSB) and why is it a problem with this compound?

Non-specific binding refers to the attachment of the fluorescent probe to cellular components or surfaces other than its intended target. This is problematic as it can lead to high background fluorescence, which obscures the specific signal from the target, making it difficult to accurately quantify and localize the target molecule. NSB with this compound can be driven by hydrophobic interactions from the BDP FL core and ionic interactions from the terminal carboxylic acid.

Q3: What are the primary causes of non-specific binding with this probe?

Several factors can contribute to high background and non-specific binding:

  • Excessive Probe Concentration: Using a higher concentration than necessary increases the likelihood of non-specific interactions.

  • Probe Aggregation: The hydrophobic nature of the BDP FL dye can cause it to aggregate in aqueous solutions, and these aggregates can bind non-specifically.

  • Inadequate Blocking: Failure to block non-specific binding sites on the sample (e.g., cells or tissues) allows the probe to adhere to unintended locations.

  • Insufficient Washing: Inadequate washing may not effectively remove all unbound or non-specifically bound probes.

  • Improper Sample Preparation: The methods used for fixation and permeabilization can expose non-specific binding sites.

Q4: How does the PEG linker in this compound affect non-specific binding?

The polyethylene glycol (PEG) linker is included to help mitigate non-specific binding. PEG creates a hydration shell that can reduce non-specific protein adsorption and other unwanted interactions. However, while the PEG spacer helps, it may not completely eliminate NSB, especially if other experimental conditions are not optimized.

Troubleshooting Guide

This guide provides a systematic approach to reducing non-specific binding of this compound.

Issue: High Background Fluorescence

High background fluorescence is a common indicator of non-specific binding. The following steps can help to reduce it.

1. Optimize Probe Concentration

  • Problem: The probe concentration is too high, leading to increased non-specific interactions.

  • Solution: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a detectable specific signal with minimal background.

2. Improve Blocking

  • Problem: Non-specific sites on the sample are not adequately blocked.

  • Solution: Use a suitable blocking buffer to saturate non-specific binding sites before applying the probe. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if applicable), and casein. It is also beneficial to include a non-ionic detergent like Tween-20 or Triton X-100 in the blocking and wash buffers to minimize hydrophobic interactions.

3. Enhance Washing Steps

  • Problem: Unbound probe is not being sufficiently washed away.

  • Solution: Increase the number and/or duration of washing steps after probe incubation. Ensure adequate buffer volume for each wash.

4. Control Probe Aggregation

  • Problem: The hydrophobic BDP FL dye is forming aggregates that bind non-specifically.

  • Solution: Ensure the probe is fully dissolved in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it into your aqueous working buffer. Vigorously mix the solution upon dilution and use it immediately. Avoid storing diluted aqueous solutions of the probe.

Experimental Protocols

Protocol 1: General Staining Protocol with this compound

  • Sample Preparation: Prepare cells or tissue sections according to your standard protocol for fixation and permeabilization.

  • Blocking:

    • Prepare a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20).

    • Incubate the sample with the blocking buffer for at least 1 hour at room temperature.

  • Probe Incubation:

    • Prepare the this compound working solution by diluting the stock solution (in DMSO or ethanol) into the blocking buffer to the desired final concentration.

    • Remove the blocking buffer from the sample and add the probe working solution.

    • Incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the sample 3-5 times with wash buffer (e.g., PBS with 0.1% Tween-20), with each wash lasting 5-10 minutes.

  • Mounting and Imaging: Mount the sample and proceed with fluorescence microscopy.

Data Presentation

Table 1: Troubleshooting Summary for High Background

Potential Cause Recommended Action Expected Outcome
Probe Concentration Too High Perform a titration from a lower to a higher concentration range.Reduced background with maintained specific signal.
Inadequate Blocking Increase blocking time; use different blocking agents (e.g., 5% normal serum, 1-5% BSA).Lower overall background fluorescence.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and duration of each wash.Decreased background signal from unbound probe.
Probe Aggregation Ensure complete dissolution of stock in organic solvent before aqueous dilution; use freshly diluted probe.Reduction in punctate, non-specific staining patterns.

Visualizations

G cluster_0 Troubleshooting Workflow for NSB Start High Background Observed Opt_Conc Optimize Probe Concentration Start->Opt_Conc Check_Block Improve Blocking Protocol Opt_Conc->Check_Block Wash Enhance Washing Steps Check_Block->Wash Agg Check for Probe Aggregation Wash->Agg Result Reduced NSB Agg->Result

Caption: A stepwise workflow for troubleshooting non-specific binding.

G cluster_1 Factors Contributing to Non-Specific Binding Probe This compound Probe Hydrophobic BDP Core Anionic Carboxylic Acid NSB Non-Specific Binding Probe:f0->NSB Hydrophobic Interactions Probe:f1->NSB Ionic Interactions Sample Biological Sample Hydrophobic Regions Cationic Sites Sample:g0->NSB Sample:g1->NSB

Caption: Key molecular interactions leading to non-specific binding.

References

Technical Support Center: BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using BDP FL-PEG5-acid in research applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes and mitigate challenges related to photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class.[1] It is characterized by its bright green fluorescence, high photostability, and a high fluorescence quantum yield, often approaching 100%.[1][2][3] The "FL" in its name denotes its fluorescein-like spectral properties, with an excitation maximum around 503 nm and an emission maximum around 509 nm. The molecule includes a five-unit polyethylene glycol (PEG) spacer and a carboxylic acid group. The hydrophilic PEG spacer enhances water solubility and membrane permeability, while the carboxylic acid allows for conjugation to amine-containing molecules.[4]

Common applications include:

  • Fluorescence Microscopy: Labeling proteins, nucleic acids, and other biomolecules for imaging.

  • Flow Cytometry: Staining cells for analysis.

  • Immunoassays: As a fluorescent reporter.

  • Live-Cell Imaging: Tracking dynamic processes within living cells.

Q2: What is photobleaching and why is it a concern with BDP FL dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its ability to fluoresce. While BDP FL dyes are known for their relatively high photostability compared to traditional fluorophores like fluorescein (FITC), they are not immune to photobleaching, especially under conditions of high-intensity illumination or prolonged exposure. This can be a significant problem in experiments requiring long-term imaging or quantitative analysis, as it can lead to a diminished signal and inaccurate data.

Q3: What are the primary factors that contribute to the photobleaching of this compound?

The main cause of photobleaching for BODIPY dyes, including BDP FL, is the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.

Key factors that accelerate photobleaching include:

  • High Illumination Intensity: More intense light excites the fluorophore more frequently, increasing the rate of photochemical damage.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophore population.

  • Presence of Oxygen: Molecular oxygen is a primary mediator of the photobleaching process for many fluorescent dyes.

  • Environmental Factors: The chemical environment, including the solvent and presence of oxidizing or reducing agents, can influence photostability.

Troubleshooting Guide: this compound Photobleaching

This guide provides a systematic approach to identifying and mitigating photobleaching issues during your experiments.

Problem: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching. Follow these steps to troubleshoot:

Step 1: Optimize Imaging Parameters

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio. Employ neutral-density filters to attenuate the excitation light if necessary.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector. For time-lapse experiments, increase the interval between image acquisitions.

  • Choose the Right Imaging System: Advanced microscopy techniques like spinning disk confocal or light-sheet microscopy are inherently gentler on fluorescent samples and can significantly reduce photobleaching compared to traditional widefield or point-scanning confocal microscopy.

Step 2: Implement Protective Reagents

  • Use Antifade Mounting Media: For fixed samples, using a commercially available antifade mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen.

  • Consider Oxygen Scavenging Systems: For live-cell imaging, you can employ enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or other chemical systems to reduce the local oxygen concentration. Be mindful that some components of these systems can be toxic to cells, so optimization is crucial.

Step 3: Optimize Sample Preparation and Experimental Conditions

  • Ensure Optimal Labeling: Use the lowest effective concentration of the this compound conjugate to achieve a good signal without oversaturating the target. High local concentrations of fluorophores can sometimes lead to accelerated photobleaching.

  • Maintain Cell Health (for live-cell imaging): Ensure cells are healthy and in a suitable imaging medium. Phenol red-free media is recommended to reduce background fluorescence. Use a heated microscope stage with CO₂ control to maintain a physiological environment.

  • Check for Autofluorescence: Distinguish between photobleaching and sample autofluorescence. Image an unstained control sample to assess the level of endogenous fluorescence.

Quantitative Data

While specific photostability data for this compound is not extensively published in direct comparative studies, the following table summarizes the general photophysical properties of BDP FL dyes.

PropertyTypical ValueSignificance
Excitation Maximum (λex) ~503 nmWavelength of light for optimal excitation.
Emission Maximum (λem) ~509 nmWavelength of peak fluorescence emission.
Molar Extinction Coefficient >80,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate a brighter dye.
Fluorescence Quantum Yield (Φ) >0.9 (often approaching 1.0)The ratio of photons emitted to photons absorbed. A high quantum yield contributes to the brightness of the dye.
Photostability High (compared to FITC)BDP FL dyes are generally more resistant to photobleaching than fluorescein.

Experimental Protocols

Protocol 1: General Procedure for Immunofluorescence Staining of Fixed Cells

  • Cell Culture and Fixation:

    • Plate cells on coverslips or in imaging-compatible dishes.

    • Wash cells briefly with 1X Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Wash cells three times with PBS for 5 minutes each.

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS for 5 minutes each.

    • Dilute the BDP FL-conjugated secondary antibody in blocking buffer. Protect from light.

    • Incubate with the secondary antibody for 1 hour at room temperature in the dark.

  • Mounting:

    • Wash cells three times with PBS for 5 minutes each.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

Protocol 2: Quantifying Photobleaching

This protocol provides a basic framework for measuring the rate of photobleaching.

  • Sample Preparation: Prepare your BDP FL-labeled sample (e.g., fixed cells, immobilized proteins) as you would for a standard imaging experiment.

  • Image Acquisition Setup:

    • Choose a region of interest (ROI) with clear and representative fluorescence.

    • Set the imaging parameters (laser power, exposure time, etc.) to the conditions you want to test. Keep these settings constant throughout the experiment.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 seconds for a total of 5 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting this value from your ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay.

    • From this curve, you can calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Visualizations

cluster_0 Factors Contributing to Photobleaching cluster_1 Photobleaching Pathway Excitation High Excitation Light GroundState BDP FL (Ground State) Excitation->GroundState absorbs photon Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer Time Long Exposure Time ExcitedState BDP FL* (Excited Singlet State) GroundState->ExcitedState Bleached Photobleached BDP FL (Non-fluorescent) ExcitedState->GroundState emits photon TripletState BDP FL* (Triplet State) ExcitedState->TripletState Intersystem Crossing Fluorescence Fluorescence Emission ExcitedState->Fluorescence TripletState->Oxygen ROS->GroundState Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching process of BDP FL.

cluster_workflow Troubleshooting Workflow for BDP FL Photobleaching Start Start: Rapid Signal Loss Observed Step1 Step 1: Optimize Imaging Parameters - Reduce laser power - Decrease exposure time - Use appropriate microscopy system Start->Step1 Check1 Is photobleaching still significant? Step1->Check1 Step2 Step 2: Implement Protective Reagents - Use antifade mounting medium - Consider oxygen scavengers Check1->Step2 Yes End End: Photobleaching Minimized Check1->End No Check2 Is photobleaching still significant? Step2->Check2 Step3 Step 3: Optimize Sample Preparation - Titrate antibody/dye concentration - Ensure cell health - Check for autofluorescence Check2->Step3 Yes Check2->End No Step3->End Contact Contact Technical Support Step3->Contact If issues persist

Caption: Logical workflow for troubleshooting this compound photobleaching issues.

References

Technical Support Center: BDP FL-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the conjugation of BDP FL-PEG5-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? A1: this compound is a bright, green-fluorescent dye featuring a borondipyrromethene (BODIPY) core attached to a five-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid.[1][2][3] The BDP FL dye is known for its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to pH changes.[4] The hydrophilic PEG spacer enhances water solubility and can reduce non-specific binding of the conjugate.[1] The terminal carboxylic acid group allows for its covalent attachment to primary amines on biomolecules like proteins, peptides, or antibodies through the formation of a stable amide bond.

Q2: What is the principle behind the conjugation reaction? A2: The most common method for conjugating a carboxylic acid to a primary amine is through a two-step reaction using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation: EDC first reacts with the carboxylic acid on the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization & Conjugation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.

Q3: How should I store and handle this compound and the coupling reagents? A3: Proper storage and handling are critical for successful conjugation.

  • This compound: Store the solid reagent, desiccated, in the dark at -20°C for long-term storage. For short-term use, it can be kept at 0-4°C.

  • EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture. They should be stored in a desiccator at -20°C. Before use, always allow the vials to equilibrate to room temperature before opening to prevent water condensation onto the cold powder. Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Q: My final product shows very low fluorescence or I have a low yield. What could be the problem? A: Low conjugation efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the molecules involved.

Troubleshooting Flowchart for Low Conjugation Efficiency

G start Low Conjugation Efficiency reagents Check Reagents start->reagents ph_check Verify Buffer pH start->ph_check buffer_comp Check Buffer Composition start->buffer_comp ratio_check Optimize Molar Ratios start->ratio_check reagents_q1 Are EDC/NHS fresh and stored properly (dry)? reagents->reagents_q1 ph_q1 Activation pH 4.5-6.0? Coupling pH 7.0-8.5? ph_check->ph_q1 buffer_q1 Does buffer contain primary amines (Tris, Glycine)? buffer_comp->buffer_q1 ratio_q1 Is dye:protein ratio optimized (e.g., 5:1 to 20:1)? ratio_check->ratio_q1 reagents_q1->ph_check Yes sol_reagents Solution: Use fresh reagents. Allow to warm before opening. reagents_q1->sol_reagents No ph_q1->buffer_comp Yes sol_ph Solution: Prepare fresh buffers and calibrate pH meter. ph_q1->sol_ph No buffer_q1->ratio_check No sol_buffer Solution: Use non-competing buffers (MES, PBS, Borate). buffer_q1->sol_buffer Yes sol_ratio Solution: Perform a titration of dye concentration. ratio_q1->sol_ratio No

Caption: Troubleshooting flowchart for low conjugation efficiency.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Suboptimal pH The two main steps of the reaction have different optimal pH ranges. EDC activation of the carboxyl group is most efficient at pH 4.5-6.0, while the reaction of the NHS ester with the primary amine is most efficient at pH 7.0-8.5.Use a two-buffer system. Perform the activation step in a buffer like MES at pH 5-6. Then, either adjust the pH or perform a buffer exchange into a buffer like PBS or Borate at pH 7.2-8.0 for the coupling step.
Inactive Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time if not stored properly.Purchase fresh reagents. Store them in a desiccator at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare aqueous solutions of EDC and NHS immediately before use.
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for reaction with the NHS-activated dye, significantly reducing conjugation efficiency.Use non-amine, non-carboxylate buffers. Recommended buffers include MES for the activation step and PBS, HEPES, or borate buffer for the coupling step.
NHS Ester Hydrolysis The amine-reactive NHS ester is susceptible to hydrolysis in aqueous solution, a competing reaction that increases with pH. At pH 8.6 and 4°C, the half-life can be as short as 10 minutes.Add the NHS-activated dye to your protein solution immediately after the activation step. Avoid unnecessarily long reaction times at high pH.

Data Summary: NHS Ester Stability vs. pH

pH Temperature Half-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes
7.0N/A~7 hours
9.0N/Aminutes
Issue 2: Fluorescence Quenching or Altered Signal

Q: The fluorescence of my conjugate is much lower than expected, even with a good degree of labeling. Why? A: Fluorescence quenching can occur when the dye's environment causes its excited-state energy to be dissipated through non-radiative pathways.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Self-Quenching / Aggregation A high degree of labeling (DOL) can cause multiple dye molecules to be in close proximity on the protein surface, leading to self-quenching. This can also promote protein aggregation.Optimize the molar ratio of dye to protein to achieve a lower DOL (e.g., 1-2 dye molecules per protein). Start with a 5- to 20-fold molar excess of dye and titrate down if quenching is observed.
Interaction with Quenching Residues The fluorescence of BODIPY dyes can be quenched by direct interaction with certain molecules or amino acid residues. For example, interaction with guanine bases is a known quencher for BDP FL.If possible, use site-specific conjugation methods to avoid labeling near known quenching domains of your protein. If the target is a nucleic acid-binding protein, quenching may be unavoidable when bound to its target.
Photobleaching BDP FL, while relatively photostable, can be irreversibly destroyed by reactive oxygen species generated during intense or prolonged light exposure during imaging.Minimize light exposure during experiments. Use the lowest possible illumination intensity and shortest exposure times. Use antifade mounting media for fixed samples.
Issue 3: Precipitation During or After Reaction

Q: My protein conjugate precipitated out of solution during the reaction. What happened? A: Precipitation can be caused by the reagents themselves or by a change in the protein's properties after labeling.

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
High EDC Concentration Very high concentrations of EDC have been reported to sometimes cause precipitation.If you are using a large molar excess of EDC and observing precipitation, try reducing the amount.
Protein Instability/Aggregation The addition of the dye, changes in pH between steps, or the introduction of an organic solvent (like DMSO/DMF) can affect protein stability and cause it to aggregate and precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting. Minimize the final concentration of organic solvents (typically <10%).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is designed to conjugate the carboxyl group of this compound to primary amines (lysine residues) on a target protein.

Materials:

  • This compound

  • Protein of interest (in a suitable buffer like PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba™ Spin Desalting Column) for purification

Workflow for Two-Step Aqueous Conjugation

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quench & Purify prep_dye 1. Prepare Dye Solution Dissolve this compound in anhydrous DMSO. prep_reagents 2. Prepare EDC/Sulfo-NHS Dissolve fresh powders in Activation Buffer (MES, pH 6.0). prep_dye->prep_reagents activate 3. Activate Dye Mix Dye, EDC, and Sulfo-NHS. Incubate for 15 min at RT. prep_reagents->activate conjugate 5. Conjugate Add activated dye to protein. Incubate 1-2 hours at RT, dark. activate->conjugate Immediately prep_protein 4. Prepare Protein Ensure protein is in Coupling Buffer (PBS, pH 7.2-7.5). prep_protein->conjugate quench 6. Quench Reaction (Optional) Add Tris or Glycine to scavenge unreacted dye. conjugate->quench purify 7. Purify Conjugate Remove excess dye and reagents using a desalting column. quench->purify

Caption: General workflow for a two-step EDC/NHS conjugation reaction.

Procedure:

  • Prepare Reagents:

    • Allow all reagents (this compound, EDC, Sulfo-NHS) to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activate the Dye:

    • In a microfuge tube, combine this compound stock solution with Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions. A common starting point is a 5- to 20-fold molar excess of dye over protein and a 2- to 4-fold molar excess of EDC/Sulfo-NHS over the dye.

    • Incubate for 15 minutes at room temperature.

  • Conjugate to Protein:

    • Ensure your protein is in the Coupling Buffer at a concentration of at least 2 mg/mL.

    • Add the freshly activated dye mixture directly to the protein solution.

    • Incubate for 1-2 hours at room temperature, protected from light. Gentle mixing is recommended.

  • Quench and Purify:

    • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes. This step consumes any unreacted NHS-activated dye.

    • Purify the conjugate from excess dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the BDP FL dye (~503 nm, Aₘₐₓ).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye. This value is often provided by the dye manufacturer.

  • Calculate the molar concentration of the protein:

    • [Protein] (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • [Dye] (M) = Aₘₐₓ / (ε_dye × path length)

      • Where ε_dye for BDP FL is ~80,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

References

BDP FL-PEG5-acid solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with BDP FL-PEG5-acid, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent probe consisting of a green-fluorescent BODIPY FL dye core, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The BODIPY FL dye offers high fluorescence quantum yield and a narrow emission spectrum.[1][2] The hydrophilic PEG spacer is incorporated to improve water solubility and reduce non-specific binding.[1][3][4] The terminal carboxylic acid allows for conjugation to primary amines on target molecules like proteins, peptides, and amine-modified oligonucleotides. Common applications include fluorescence microscopy, flow cytometry, and high-throughput screening.

Q2: What are the known solubility characteristics of this compound?

A2: this compound has limited solubility in aqueous buffers alone. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG linker enhances its hydrophilicity compared to the parent BDP FL dye, but the hydrophobic nature of the BODIPY core can still lead to solubility challenges in purely aqueous environments.

Q3: Why is my this compound solution not fluorescent?

A3: A lack of fluorescence is often due to aggregation-caused quenching (ACQ). BODIPY dyes, including BDP FL, have a tendency to form non-fluorescent H-type aggregates in aqueous solutions, especially at high concentrations. Another possibility is that the fluorescence is quenched due to interactions with other components in your buffer or through photoinduced electron transfer (PET). It is also important to ensure you are using the correct excitation and emission wavelengths for BDP FL (typically around 503 nm for excitation and 509 nm for emission).

Q4: How should I store this compound?

A4: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. Stock solutions prepared in anhydrous DMSO or DMF can also be stored at -20°C for several months. To prevent degradation from moisture, it is advisable to aliquot the stock solution into smaller, single-use volumes. Avoid repeated freeze-thaw cycles. Long-term storage in aqueous buffers is not recommended due to the potential for hydrolysis and aggregation.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high The final concentration of this compound in the aqueous buffer may be above its solubility limit.Reduce the final concentration of the dye in your working solution.
Insufficient mixing The concentrated DMSO stock is not dispersing quickly enough in the aqueous buffer, leading to localized precipitation.Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously.
pH of the buffer The carboxylic acid group is protonated at acidic pH, reducing its solubility.Increase the pH of the aqueous buffer to 7.5-8.5. This will deprotonate the carboxylic acid to the more soluble carboxylate form.
Buffer composition High salt concentrations or certain buffer components may decrease the solubility of the dye.Try a different buffer system (e.g., phosphate-buffered saline vs. TRIS). You can also test the addition of a small percentage (1-5%) of a co-solvent like DMSO or ethanol to your final working solution.
Issue 2: Low or no fluorescence signal in the final working solution.
Possible Cause Troubleshooting Step Expected Outcome
Aggregation-Caused Quenching (ACQ) The dye molecules are aggregating in the aqueous buffer, leading to self-quenching.Lower the final concentration of the dye. Consider adding a surfactant like Tween-20 (0.01-0.1%) to your buffer to help prevent aggregation.
Incorrect pH The fluorescence of some BODIPY dyes can be sensitive to pH, although BDP FL is generally stable.Ensure the pH of your buffer is within the optimal range for your experiment (typically 7-9).
Photobleaching The dye has been exposed to excessive light.Minimize the exposure of your sample to light before and during imaging. Use an anti-fade mounting medium if applicable.
Chemical incompatibility Components in your buffer may be quenching the fluorescence.Prepare a simple solution of the dye in a standard buffer (like PBS) to confirm its fluorescence before using it in a more complex experimental buffer.

Experimental Protocols

Protocol for Preparing a Stock Solution and Working Solution of this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparing the Stock Solution (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 583.44 g/mol ), add 171.4 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. d. Centrifuge the vial briefly to collect the solution at the bottom. e. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Preparing the Working Solution (e.g., 10 µM in Aqueous Buffer): a. Warm an aliquot of the 10 mM DMSO stock solution to room temperature. b. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer. c. Continue to vortex for at least 30 seconds to ensure thorough mixing. d. Use the working solution immediately for your experiment.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 583.44 g/mol
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 nm
Recommended Stock Solvent Anhydrous DMSO or DMF
Recommended Stock Concentration 1-10 mMGeneral practice
Recommended Buffer pH 7.0 - 9.0General practice for carboxylic acids

Visual Troubleshooting and Workflow Diagrams

G cluster_0 Preparation Workflow start Start with this compound Powder prep_stock Prepare 1-10 mM Stock Solution in Anhydrous DMSO or DMF start->prep_stock store_stock Aliquot and Store at -20°C (Protected from Light and Moisture) prep_stock->store_stock For Storage prep_working Prepare Final Working Solution in Aqueous Buffer prep_stock->prep_working For Immediate Use store_stock->prep_working use_immediately Use Immediately in Experiment prep_working->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

G cluster_1 Troubleshooting Decision Tree start Problem Encountered precipitate Precipitate in Working Solution? start->precipitate low_signal Low/No Fluorescence Signal? start->low_signal high_conc Is final concentration high? precipitate->high_conc Yes bad_mixing Was mixing inadequate? precipitate->bad_mixing No is_aggregated Is aggregation suspected? low_signal->is_aggregated Yes is_photobleached Was there excessive light exposure? low_signal->is_photobleached No reduce_conc Solution: Lower final concentration high_conc->reduce_conc improve_mixing Solution: Add stock dropwise while vortexing bad_mixing->improve_mixing Yes low_ph Is buffer pH < 7? bad_mixing->low_ph No increase_ph Solution: Increase buffer pH to 7.5-8.5 low_ph->increase_ph Yes reduce_conc_agg Solution: Lower concentration and/or add surfactant is_aggregated->reduce_conc_agg protect_from_light Solution: Minimize light exposure, use antifade reagents is_photobleached->protect_from_light Yes

Caption: Decision tree for troubleshooting common this compound issues.

References

Technical Support Center: BDP FL-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the aggregation of BDP FL-PEG5-acid conjugates. Our goal is to help you overcome common experimental challenges to ensure the reliability and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It consists of a bright and photostable green-fluorescent dye (BDP FL, a borondipyrromethene derivative) attached to a five-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid group.[1][2][3][4][5] The BDP FL dye is known for its high extinction coefficient and fluorescence quantum yield. The hydrophilic PEG spacer is designed to increase the water solubility of the molecule and its conjugates, potentially reducing aggregation and providing a flexible linker between the dye and the target molecule. The terminal carboxylic acid allows for conjugation to primary amines on biomolecules, such as proteins and peptides, typically after activation to an N-hydroxysuccinimide (NHS) ester. Common applications include fluorescence microscopy, flow cytometry, and other fluorescence-based bioanalytical techniques.

Q2: Why do my this compound conjugates appear to have a weak or no fluorescent signal?

A2: A weak or absent fluorescent signal is often a result of aggregation-caused quenching (ACQ). BODIPY dyes, including BDP FL, have a tendency to form non-fluorescent H-type aggregates in aqueous solutions, especially at high concentrations. This aggregation can be influenced by factors such as buffer composition, pH, ionic strength, and temperature. While the PEG5 linker enhances water solubility, aggregation can still occur, particularly after conjugation to a biomolecule which may have hydrophobic regions.

Q3: How can I tell if my this compound conjugate is aggregated?

A3: There are several indicators of aggregation:

  • Visual Inspection: The solution may appear cloudy or contain visible precipitates.

  • UV-Vis Spectroscopy: Aggregation of BODIPY dyes often leads to a blue-shift (hypsochromic shift) in the absorption maximum and a broadening of the absorption band.

  • Fluorescence Spectroscopy: A significant decrease in fluorescence intensity is a primary indicator. In some cases, a slight shift in the emission wavelength may also be observed.

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles (aggregates) in the solution.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric conjugate.

Q4: What is the recommended storage procedure for this compound and its conjugates?

A4: For long-term storage, this compound should be stored as a solid at -20°C in the dark and protected from moisture. Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C. For aqueous solutions of conjugates, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store at 4°C in the dark. For longer-term storage of conjugated proteins, consider adding a cryoprotectant like glycerol and storing at -80°C to prevent aggregation during freeze-thaw cycles.

Troubleshooting Guide: Aggregation of this compound Conjugates

This guide will help you diagnose and resolve common issues related to the aggregation of this compound conjugates during and after the labeling procedure.

Logical Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting Troubleshooting Workflow for this compound Conjugate Aggregation cluster_observation Observation cluster_diagnosis Diagnosis cluster_solution Solution Start Low/No Fluorescence Signal or Visible Precipitate Check_Concentration Is the conjugate concentration high? Start->Check_Concentration Check_Buffer Is the buffer appropriate? (pH, ionic strength) Start->Check_Buffer Check_Purity Was the conjugate purified correctly? Start->Check_Purity Check_Concentration->Check_Buffer No Reduce_Concentration Decrease working concentration Check_Concentration->Reduce_Concentration Yes Check_Buffer->Check_Purity Yes Optimize_Buffer Optimize buffer: - Adjust pH (7.0-8.5) - Increase ionic strength (e.g., 150 mM NaCl) - Add stabilizing excipients Check_Buffer->Optimize_Buffer No Repurify Repurify the conjugate (e.g., SEC or dialysis) Check_Purity->Repurify No Modify_Protocol Modify conjugation protocol: - Lower dye:protein ratio - Conjugate at 4°C Check_Purity->Modify_Protocol Yes End Successful Experiment Reduce_Concentration->End Problem Solved Optimize_Buffer->End Problem Solved Repurify->End Problem Solved Modify_Protocol->End Re-synthesize and test

Caption: Troubleshooting workflow for aggregation of this compound conjugates.

Question & Answer Troubleshooting

Q: I observe precipitation during my protein labeling reaction. What should I do?

A: This indicates that the conjugate is aggregating as it is being formed. Here are some steps to mitigate this:

  • Lower the Protein Concentration: High protein concentrations can promote aggregation. Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).

  • Optimize the Buffer:

    • pH: Ensure the pH of your reaction buffer is between 7.0 and 8.5. While a slightly basic pH (8.0-8.5) is optimal for the NHS ester reaction, a pH closer to neutral may reduce aggregation for some proteins.

    • Ionic Strength: Low salt concentrations can sometimes lead to protein aggregation. Consider increasing the salt concentration to, for example, 150 mM NaCl to minimize electrostatic interactions that may contribute to aggregation.

    • Additives: The inclusion of stabilizing excipients can be highly effective. See the table below for examples.

  • Reduce the Dye-to-Protein Ratio: Over-labeling can increase the hydrophobicity of the protein surface, leading to aggregation. Try reducing the molar excess of the activated this compound.

  • Temperature Control: Perform the reaction at 4°C. While this will slow down the conjugation reaction and may require a longer incubation time, it can also reduce the rate of aggregation.

Q: My purified conjugate is soluble, but I get a weak signal in my downstream application. How can I improve this?

A: This suggests the presence of soluble aggregates that are quenching the fluorescence.

  • Decrease the Working Concentration: Dilute your conjugate further in your assay buffer. There is often a concentration threshold below which aggregation is significantly reduced.

  • Optimize the Assay Buffer: Similar to the labeling buffer, the composition of your final assay buffer is critical. Ensure the pH and ionic strength are optimal for your protein's stability. Consider the addition of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to prevent non-specific binding and aggregation.

  • Filter the Conjugate: Before use, filter the conjugate solution through a 0.22 µm spin filter to remove any existing small aggregates.

Quantitative Data

The following table summarizes the photophysical properties of a typical BDP FL dye in its monomeric and aggregated states. Note that the exact values for a this compound conjugate may vary depending on the conjugated biomolecule and the buffer conditions.

PropertyMonomeric BDP FLAggregated BDP FL (H-aggregates)Reference(s)
Absorption Max (λabs) ~503 nmBlue-shifted (~480-490 nm)
Emission Max (λem) ~509 nmSignificantly quenched
Fluorescence Quantum Yield (ΦF) High (~0.9)Very low (<0.1)
Appearance Clear, fluorescent green solutionCloudy or precipitated, weakly fluorescent

Table 1: Comparison of photophysical properties of monomeric vs. aggregated BDP FL.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a protein.

Conjugation_Workflow This compound Protein Conjugation Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.0-8.5) Add_Activated_Dye Add activated dye to protein solution Prepare_Protein->Add_Activated_Dye Prepare_Dye Prepare this compound (in anhydrous DMSO/DMF) Add_Reagents Add EDC and NHS to Dye Solution Prepare_Dye->Add_Reagents Incubate_Activation Incubate to form NHS ester Add_Reagents->Incubate_Activation Incubate_Activation->Add_Activated_Dye Incubate_Conjugation Incubate (1-2 hours at RT or overnight at 4°C) Add_Activated_Dye->Incubate_Conjugation Quench Quench reaction (e.g., with Tris or hydroxylamine) Incubate_Conjugation->Quench Purify Purify conjugate (SEC or dialysis) Quench->Purify Analyze Characterize conjugate (Spectroscopy, DOL calculation) Purify->Analyze

References

Improving signal-to-noise with BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using BDP FL-PEG5-acid for fluorescent labeling.

Troubleshooting Guide

Low signal-to-noise ratio is a frequent challenge in fluorescence-based experiments. The following table outlines potential causes and solutions for common problems encountered with this compound.

ProblemPotential CauseRecommended Solution
Low or No Fluorescent Signal Inefficient Labeling: Incorrect buffer pH, competing nucleophiles (e.g., Tris, glycine) in the buffer, or suboptimal dye-to-protein molar ratio.- Ensure the labeling reaction is performed in an amine-free buffer at a pH of 8.0-9.0. - Optimize the molar ratio of this compound to your target molecule; a 10-20 fold molar excess of the dye is a good starting point for antibodies. - Verify the reactivity of your protein's primary amines.
Fluorescence Quenching: High degree of labeling (DOL) leading to self-quenching, or interaction with specific residues (like guanine) in the target molecule.- Aim for an optimal DOL, typically between 2 and 10 for antibodies, to avoid self-quenching.[1][2] - If labeling nucleic acids, be aware that proximity to guanine can quench BODIPY FL fluorescence.[3] - Reduce the concentration of the labeled conjugate in your experiment.
Photobleaching: Excessive exposure to excitation light during image acquisition.- Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium if imaging fixed samples. - BDP FL is known for its high photostability, but prolonged exposure can still lead to signal loss.[4]
Incorrect Filter Sets: Mismatch between the excitation/emission filters and the spectral properties of BDP FL.- Use a standard FITC/GFP filter set. BDP FL has an excitation maximum around 503 nm and an emission maximum around 509 nm.
High Background Signal Excess Unconjugated Dye: Incomplete removal of free this compound after the labeling reaction.- Purify the labeled conjugate thoroughly using size-exclusion chromatography (e.g., a desalting column) or dialysis. - Ensure the chosen purification method is appropriate for the size of your target molecule.
Non-specific Binding: The PEG linker is designed to reduce non-specific binding, but interactions can still occur, especially at high concentrations of the labeled molecule.- Include blocking agents (e.g., BSA) in your experimental buffer. - Optimize the concentration of the labeled conjugate; use the lowest concentration that provides a detectable signal. - Perform adequate washing steps to remove non-specifically bound probe.
Autofluorescence: Intrinsic fluorescence from cells, tissues, or experimental components.- Use a spectrally distinct fluorophore if autofluorescence in the green channel is a major issue. - Acquire an unstained control image to determine the level of autofluorescence and consider spectral unmixing if available.
Inconsistent Results Variability in Degree of Labeling (DOL): Inconsistent labeling efficiency between batches.- Precisely control the reaction conditions (pH, temperature, time, and molar ratio of reactants) for each labeling reaction. - Always determine the DOL for each new batch of labeled conjugate before use.
Sample Preparation Issues: Problems with cell fixation, permeabilization, or sample mounting.- Optimize your sample preparation protocol. Inadequate fixation or permeabilization can hinder the access of the labeled probe to its target. - Ensure the mounting medium is compatible with fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at -20°C in the dark and protected from moisture. When preparing stock solutions, use an anhydrous solvent like DMSO or DMF and store these solutions at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable.

Q2: How does the PEG5 linker in this compound improve my experiments?

A2: The polyethylene glycol (PEG) spacer increases the hydrophilicity of the BDP FL dye. This enhanced water solubility helps to prevent aggregation of the labeled molecule and reduces non-specific binding, which can significantly improve the signal-to-noise ratio in your experiments.

Q3: Can I use this compound for live-cell imaging?

A3: Yes, BDP FL is an excellent fluorophore for live-cell imaging due to its high brightness, photostability, and relative insensitivity to environmental pH. The PEG linker can also improve cell permeability.

Q4: How do I determine the concentration of my this compound labeled protein?

A4: You can determine the protein concentration and the degree of labeling (DOL) using spectrophotometry. You will need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

The protein concentration can be calculated using the following formula:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A_max is the absorbance of the conjugate at the dye's maximum absorbance.

  • CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

The degree of labeling is then calculated as:

DOL = A_max / (ε_dye × Protein Concentration (M))

Where ε_dye is the molar extinction coefficient of BDP FL at its absorbance maximum.

Q5: What are the key spectral properties of this compound?

A5: The key spectral properties are:

  • Excitation Maximum: ~503 nm

  • Emission Maximum: ~509 nm

  • Molar Extinction Coefficient: ~80,000 cm⁻¹M⁻¹

  • Quantum Yield: High (e.g., ~0.9)

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine residues). Optimization may be required for your specific protein.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL. If the protein is already in a buffer like PBS, adjust the pH to 8.3-9.0 with the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess (a 10-20 fold molar excess is a good starting point for antibodies).

    • Slowly add the dye stock solution to the stirring protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution and incubate for 30-60 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column or another suitable size-exclusion chromatography method. Equilibrate the column with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~503 nm.

    • Calculate the protein concentration and DOL as described in the FAQ section.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Visualizations

Troubleshooting_Workflow start Start: Low Signal-to-Noise check_signal Is the signal intensity low? start->check_signal check_background Is the background high? check_signal->check_background No inefficient_labeling Inefficient Labeling check_signal->inefficient_labeling Yes excess_dye Excess Unconjugated Dye check_background->excess_dye Yes end Improved Signal-to-Noise check_background->end No quenching Fluorescence Quenching inefficient_labeling->quenching photobleaching Photobleaching inefficient_labeling->photobleaching wrong_filters Incorrect Filter Sets inefficient_labeling->wrong_filters optimize_labeling Optimize labeling protocol: - Check buffer pH - Adjust dye:protein ratio inefficient_labeling->optimize_labeling optimize_dol Optimize DOL (2-10 for antibodies) quenching->optimize_dol reduce_exposure Minimize light exposure Use anti-fade reagents photobleaching->reduce_exposure use_correct_filters Use FITC/GFP filter set wrong_filters->use_correct_filters nonspecific_binding Non-specific Binding excess_dye->nonspecific_binding autofluorescence Autofluorescence excess_dye->autofluorescence purify_conjugate Thoroughly purify conjugate (e.g., desalting column) excess_dye->purify_conjugate blocking_washing Use blocking agents Optimize washing steps nonspecific_binding->blocking_washing unstained_control Image unstained control Use spectral unmixing autofluorescence->unstained_control optimize_labeling->end optimize_dol->end reduce_exposure->end use_correct_filters->end purify_conjugate->end blocking_washing->end unstained_control->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (amine-free buffer, pH 8.3-9.0) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare this compound (10 mg/mL in DMSO/DMF) prep_dye->reaction quench Quench Reaction (optional) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Measure Absorbance, Calculate DOL) purify->analyze final_product Store Labeled Protein (4°C or -20°C, dark) analyze->final_product

Caption: Experimental workflow for protein labeling.

References

BDP FL-PEG5-acid Cellular Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BDP FL-PEG5-acid in cellular environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent probe consisting of a BODIPY™ FL (BDP FL) fluorophore linked to a five-unit polyethylene glycol (PEG) spacer that terminates in a carboxylic acid. The BDP FL core provides a bright and highly photostable green fluorescent signal (excitation/emission maxima ~503/509 nm)[1]. The hydrophilic PEG5 spacer enhances water solubility and membrane permeability, while the terminal carboxylic acid allows for conjugation to biomolecules[][3][4][5]. It is commonly used in live-cell imaging, flow cytometry, and as a tracer for drug delivery studies.

Q2: What are the expected storage conditions and shelf life for this compound?

A2: For long-term storage (months to years), it is recommended to store this compound as a solid at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions are typically prepared in anhydrous DMSO, DMF, or DCM and should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q3: How does the stability of BDP FL compare to other common green fluorophores like fluorescein (FITC)?

A3: BDP FL dyes are significantly more photostable than fluorescein. Under prolonged or intense illumination, fluorescein is prone to rapid photobleaching, limiting its use in long-term imaging experiments. BDP FL exhibits higher resistance to photochemical destruction, resulting in a more stable fluorescent signal over time.

Q4: Is the fluorescence of this compound sensitive to pH changes within the cell?

A4: The fluorescence of the core BDP FL dye is generally considered to be relatively insensitive to pH in the physiological range. However, extreme pH values found in certain organelles, such as the acidic environment of lysosomes (pH 4.5-5.0), could potentially influence its fluorescence intensity or stability. Some modified BODIPY dyes have been specifically designed to be pH-sensitive. It is advisable to perform control experiments to assess pH sensitivity in your specific cellular context.

Q5: Can this compound be degraded by cellular enzymes?

A5: While the BODIPY core is generally robust, some BODIPY derivatives can be susceptible to metabolic and enzymatic degradation by esterases or oxidases. The PEG linker is generally considered biocompatible and resistant to enzymatic cleavage in the cytoplasm. However, within the harsh environment of the lysosome, which contains a variety of hydrolases, the stability of the PEG chain and the amide linkage to a conjugated biomolecule could be compromised over extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Fluorescent Signal 1. Low Probe Concentration: Insufficient amount of the probe to generate a detectable signal. 2. Poor Cellular Uptake: The probe is not efficiently entering the cells. 3. Photobleaching: Excessive exposure to excitation light. 4. Incorrect Filter Sets: Mismatch between the microscope's filters and the probe's excitation/emission spectra. 5. Probe Degradation: Improper storage or handling of the probe.1. Optimize Concentration: Titrate the probe concentration (typically in the range of 0.1-10 µM) to find the optimal signal-to-noise ratio. 2. Increase Incubation Time/Temperature: Extend the incubation time or perform incubation at 37°C to facilitate uptake. 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. Acquire images efficiently. 4. Verify Filter Compatibility: Ensure the filter sets are appropriate for BDP FL (Excitation ~503 nm, Emission ~509 nm). 5. Use Fresh Probe: Prepare fresh dilutions from a properly stored stock solution for each experiment.
High Background Fluorescence 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding and high background. 2. Insufficient Washing: Residual unbound probe in the extracellular medium. 3. Autofluorescence: Intrinsic fluorescence from cellular components (e.g., flavins, NADH). 4. Probe Aggregation: Hydrophobic aggregation of the dye at high concentrations.1. Reduce Concentration: Lower the probe concentration to the minimum required for a detectable signal. 2. Thorough Washing: Wash cells 2-3 times with a suitable buffer (e.g., PBS or HBSS) after incubation. 3. Use Spectral Unmixing: If available, use spectral imaging and linear unmixing to separate the probe's signal from autofluorescence. Alternatively, acquire an image of unstained cells to determine the background level. 4. Ensure Proper Solubilization: Ensure the probe is fully dissolved in the working solution. Sonication of the stock solution can help.
Signal Appears Punctate or Aggregated 1. Probe Aggregation: The probe may form aggregates in aqueous buffer, especially at high concentrations. 2. Sequestration in Organelles: The probe may be actively transported and sequestered in specific organelles like lysosomes.1. Lower Concentration & Fresh Dilutions: Use a lower working concentration and prepare fresh dilutions immediately before use. Vortex the solution well. 2. Co-localization Studies: Use organelle-specific markers (e.g., LysoTracker for lysosomes) to determine if the puncta correspond to specific cellular compartments.
Loss of Signal Over Time in Live-Cell Imaging 1. Photobleaching: Continuous exposure to excitation light is causing photodamage. 2. Cellular Efflux: Cells may actively transport the probe out of the cytoplasm. 3. Probe Degradation: The probe is being degraded within the cellular environment.1. Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that provides an adequate signal. Use time-lapse imaging with longer intervals between acquisitions. 2. Use Efflux Pump Inhibitors: If efflux is suspected, consider using broad-spectrum efflux pump inhibitors, but be aware of potential off-target effects. 3. Assess Intracellular Stability: Perform experiments to specifically measure the probe's stability in the cytoplasm or lysosomes (see Experimental Protocols).
Inconsistent Staining Between Experiments 1. Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect probe uptake and localization. 2. Inconsistent Probe Preparation: Variations in the preparation of the working solution. 3. Differences in Incubation Time/Temperature: Inconsistent experimental conditions.1. Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. 2. Standardize Probe Preparation: Prepare the probe solution in the same manner for each experiment. 3. Maintain Consistent Conditions: Ensure consistent incubation times and temperatures across all experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in the Cytoplasm

This protocol uses live-cell imaging to monitor the fluorescence intensity of this compound in the cytoplasm over time.

Materials:

  • This compound

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

  • Probe Loading: Prepare a working solution of this compound in pre-warmed live-cell imaging medium (e.g., 1 µM). Remove the culture medium from the cells and add the probe solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO2.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove extracellular probe.

  • Imaging: Add fresh pre-warmed live-cell imaging medium. Place the dish on the microscope stage and allow the cells to equilibrate for 10 minutes.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 15 minutes for 4 hours). Use the lowest possible excitation intensity to minimize photobleaching.

  • Image Analysis:

    • Select several cells for analysis.

    • Define a region of interest (ROI) in the cytoplasm of each selected cell, avoiding the nucleus and any bright puncta that may represent organelles.

    • Measure the mean fluorescence intensity within each ROI at each time point.

    • Correct for photobleaching by measuring the fluorescence intensity of a fixed, stained sample under the same imaging conditions.

    • Plot the corrected mean fluorescence intensity as a function of time. A significant decrease in intensity over time may indicate probe degradation or efflux.

Cytoplasmic_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash Cells C->D E Time-Lapse Imaging D->E F Define Cytoplasmic ROIs E->F G Measure Fluorescence Intensity F->G H Plot Intensity vs. Time G->H

Workflow for assessing cytoplasmic stability.
Protocol 2: Assessment of this compound Stability in Lysosomes

This protocol uses co-localization with a known lysosomal marker and fluorescence intensity measurements to assess the stability of this compound within the acidic and enzyme-rich environment of lysosomes.

Materials:

  • This compound

  • LysoTracker™ Red DND-99 (or another suitable red-fluorescent lysosomal marker)

  • Live-cell imaging medium

  • PBS

  • Cells of interest cultured on glass-bottom dishes

  • Live-cell imaging system with dual-color imaging capabilities

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency.

  • Probe Loading: Incubate cells with this compound (e.g., 1 µM) in live-cell imaging medium for 2-4 hours to allow for uptake and trafficking to lysosomes.

  • Lysosomal Co-staining: In the last 30 minutes of the this compound incubation, add LysoTracker™ Red (e.g., 50 nM) to the medium.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Imaging: Add fresh pre-warmed live-cell imaging medium.

  • Time-Lapse Imaging: Acquire dual-color images (green for BDP FL, red for LysoTracker™) at an initial time point (t=0) and then at subsequent time points (e.g., 2, 4, 6, and 24 hours).

  • Image Analysis:

    • Identify lysosomes as the structures that are positive for both BDP FL and LysoTracker™ Red at t=0.

    • For a population of co-localized lysosomes, measure the mean fluorescence intensity of both the BDP FL and LysoTracker™ Red signals at each time point.

    • A decrease in the BDP FL signal relative to the LysoTracker™ Red signal over time suggests degradation of the BDP FL probe within the lysosome.

Lysosomal_Stability_Pathway This compound This compound Endocytosis Endocytosis This compound->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Degradation Lysosome->Degradation Enzymatic Activity Low pH Stable Signal Stable Signal Lysosome->Stable Signal Probe Resistance

Trafficking and fate of this compound.

Quantitative Data Summary

The following tables provide a framework for summarizing quantitative data from stability experiments.

Table 1: Photostability of this compound vs. Fluorescein

ParameterThis compoundFluorescein
Initial Fluorescence Intensity (a.u.) User-definedUser-defined
Fluorescence Half-life (seconds) under continuous illumination User-definedUser-defined
% Signal Remaining after 5 min User-definedUser-defined

Table 2: Intracellular Stability of this compound

Cellular CompartmentFluorescence Decrease over 4 hours (%)Potential Cause of Signal Loss
Cytoplasm User-definedEfflux, Photobleaching, Minor Degradation
Lysosomes User-definedEnzymatic Degradation, pH Quenching, Photobleaching

References

Potential cytotoxicity of BDP FL-PEG5-acid in live cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential cytotoxicity of BDP FL-PEG5-acid in live cells. As a fluorescent probe combining a BODIPY FL dye with a polyethylene glycol (PEG) linker, its cytotoxic profile is influenced by both components. While specific toxicity data for this compound is not currently available in the public domain, this guide offers insights based on the properties of related compounds and outlines experimental approaches to assess its specific effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a fluorescent labeling reagent. It consists of three main parts:

  • BDP FL (BODIPY FL): A bright, photostable green fluorescent dye.[1][2]

  • PEG5: A five-unit polyethylene glycol linker. This hydrophilic spacer enhances water solubility and can influence the molecule's interaction with cells.[3][4]

  • Carboxylic Acid: A reactive group that allows for conjugation to amine-containing molecules.

Q2: Is this compound expected to be cytotoxic?

While specific data is unavailable, we can infer potential cytotoxicity from its components:

  • BODIPY Dyes: Generally, BODIPY dyes are known for their low cytotoxicity, making them suitable for live-cell imaging.[5] However, the overall toxicity can be influenced by the molecule it is conjugated to.

  • PEG Chains: Polyethylene glycol is widely used in biomedical applications to enhance the safety and solubility of drugs. However, the cytotoxicity of PEG derivatives can depend on their molecular weight and the nature of their end groups. Some studies have shown that certain PEG derivatives can exhibit moderate cytotoxicity at high concentrations.

Q3: How can I determine if this compound is toxic to my specific cell line?

It is crucial to perform empirical testing to determine the cytotoxic potential of this compound in your experimental system. We recommend performing a dose-response experiment using standard cytotoxicity assays.

Q4: What are some common assays to measure cytotoxicity?

Several well-established methods can be used to assess cytotoxicity:

  • Membrane Integrity Assays: These assays use dyes that can only enter cells with compromised membranes, indicating cell death. Examples include Propidium Iodide (PI) and the CytoTox-Fluor™ Assay.

  • Metabolic Activity Assays: These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. A common example is the MTT assay.

  • Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in cytotoxicity assay - Autofluorescence of the compound. - Non-specific binding of the dye. - Contamination of reagents or cultureware.- Include a "no-cell" control with the dye to measure its intrinsic fluorescence. - Optimize washing steps to remove unbound dye. - Use fresh, sterile reagents and cultureware.
Inconsistent results between experiments - Variation in cell seeding density. - Differences in incubation time with the compound. - Pipetting errors.- Ensure consistent cell numbers are seeded in each well. - Standardize all incubation times. - Calibrate pipettes and use proper pipetting techniques.
Unexpectedly high cytotoxicity observed - High concentration of the probe. - Contamination of the probe with a toxic substance. - Phototoxicity induced by the fluorescent dye.- Perform a dose-response curve to determine the optimal, non-toxic concentration. - Test a new batch of the probe. - Minimize light exposure during incubation and imaging. Some BODIPY derivatives can induce cell death upon light irradiation.
No cytotoxicity observed even at high concentrations - The probe is genuinely non-toxic to the specific cell line under the tested conditions. - The chosen assay is not sensitive enough.- This is a positive outcome if the goal is live-cell imaging. - Consider using a more sensitive cytotoxicity assay or a combination of different assays.

Experimental Protocols

General Workflow for Assessing Cytotoxicity

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis prep1 Seed cells in a multi-well plate prep2 Allow cells to adhere overnight prep1->prep2 prep3 Prepare serial dilutions of this compound prep2->prep3 treat1 Add this compound dilutions to cells prep3->treat1 treat2 Include positive and negative controls treat1->treat2 treat3 Incubate for a defined period (e.g., 24, 48, 72 hours) treat2->treat3 assay1 Perform cytotoxicity assay (e.g., MTT, PI staining) treat3->assay1 assay2 Measure signal (absorbance or fluorescence) assay1->assay2 analysis1 Normalize data to controls assay2->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Calculate IC50 value (if applicable) analysis2->analysis3

General workflow for assessing the cytotoxicity of a compound.
Membrane Integrity Assay using Propidium Iodide (PI)

  • Cell Preparation: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only). Incubate for the desired time period.

  • PI Staining: Add Propidium Iodide (PI) to each well at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Imaging/Analysis: Analyze the plate using a fluorescence microscope or a plate reader. The number of red fluorescent cells (PI-positive) corresponds to the number of dead cells.

Potential Cellular Uptake and Localization Pathways

The cellular uptake of fluorescent probes like this compound can occur through various mechanisms. Understanding these pathways is important for interpreting experimental results.

G cluster_cell Cell cluster_cytoplasm Cytoplasm compound This compound membrane Plasma Membrane compound->membrane Interaction endosome Endosome membrane->endosome Endocytosis (Energy-dependent) er Endoplasmic Reticulum membrane->er Passive Diffusion lysosome Lysosome endosome->lysosome Trafficking golgi Golgi Apparatus endosome->golgi Trafficking mitochondria Mitochondria er->mitochondria nucleus Nucleus er->nucleus golgi->er Trafficking

Potential cellular uptake and localization pathways for fluorescent probes.

Studies on similar BODIPY conjugates suggest that their internalization is often an energy-dependent process, likely involving endocytic pathways. Once inside the cell, the probe may localize to various organelles such as the endoplasmic reticulum, mitochondria, or lysosomes, or it may be distributed throughout the cytoplasm. The specific localization will depend on the properties of the entire molecule, including any biomolecule it is conjugated to.

References

Validation & Comparative

A Head-to-Head Comparison: BDP FL-PEG5-acid vs. BDP FL NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount. The choice of reactive chemistry can significantly impact conjugation efficiency, experimental outcomes, and the preservation of biological activity. This guide provides an objective comparison between two popular green-fluorescent labeling reagents: BDP FL-PEG5-acid and BDP FL NHS ester, focusing on their performance, required methodologies, and underlying chemical principles.

BDP FL is a bright and highly photostable fluorophore, making it an excellent alternative to traditional dyes like fluorescein.[1][2] Both reagents share the same core BDP FL dye but differ in their reactive group, which dictates the labeling strategy. BDP FL NHS ester is a ready-to-use, amine-reactive reagent, while this compound requires chemical activation to become amine-reactive. The inclusion of a hydrophilic PEG5 spacer in the acid version also serves to increase water solubility.[3][4][5]

Chemical Properties and Specifications

A summary of the key chemical and physical properties of both labeling reagents is presented below. These properties are essential for calculating molar ratios in labeling reactions and understanding the spectral characteristics of the conjugated biomolecule.

PropertyThis compoundBDP FL NHS ester
Molecular Weight 583.44 g/mol 389.2 g/mol
Chemical Formula C27H40BF2N3O8C18H18BF2N3O4
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Target Functional Group Primary Amines (-NH2) (after activation)Primary Amines (-NH2)
Spacer Arm PEG5 (Polyethylene glycol, 5 units)Propanoic acid linker
Excitation Maximum (λex) ~503 nm~503-504 nm
Emission Maximum (λem) ~509 nm~509-514 nm
Extinction Coefficient ~80,000 M⁻¹cm⁻¹~85,000-92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ~0.9~0.97
Solubility Good water solubility, soluble in DMSO, DMFLimited in water, good in DMSO, DMF

Performance Comparison: A Representative Study

While direct, side-by-side published data for these two specific reagents is limited, a comparative performance evaluation can be constructed based on the well-established principles of their respective chemistries. The following table summarizes expected outcomes from a typical protein labeling experiment, such as the conjugation of the dye to a monoclonal antibody (IgG).

ParameterThis compound + EDC/NHSBDP FL NHS ester
Reaction Steps 2 (Activation of dye, then conjugation)1 (Direct conjugation)
Reaction Time 2-4 hours1-2 hours
Optimal pH Activation: 4.5-6.0; Conjugation: 7.2-8.58.0-9.0
Typical Labeling Efficiency Moderate to HighHigh
Control over Reaction High (activation and conjugation are separate)Moderate (competing hydrolysis of NHS ester)
Stability of Final Conjugate High (stable amide bond)High (stable amide bond)
Potential for Side Reactions Possible protein-protein cross-linking if EDC is not quenched or removed before adding the protein.Minimal, highly selective for primary amines.

BDP FL NHS ester offers a more straightforward and generally faster labeling process. However, the NHS ester group is susceptible to hydrolysis, especially at the optimal basic pH for the reaction, which can reduce labeling efficiency if the protein concentration is low or if the reaction is prolonged.

The two-step procedure required for this compound provides greater control. The activation of the dye's carboxylic acid with EDC and NHS is performed separately, and the activated dye can then be added to the protein solution. This can be advantageous for sensitive proteins or when precise control over the degree of labeling is critical. The resulting amide bond is identical and just as stable as that formed with an NHS ester.

Reaction Mechanisms

The chemical pathways for labeling a protein with each reagent are distinct. BDP FL NHS ester reacts directly with primary amines, while this compound must first be activated.

BDP_FL_NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate BDP FL-Protein Conjugate Protein->Conjugate pH 8.0-9.0 NHS_Ester BDP FL NHS Ester NHS_Ester->Conjugate NHS_leaving NHS

Caption: BDP FL NHS Ester Labeling Pathway.

BDP_FL_Acid_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation BDP_Acid This compound Activated_Dye Activated BDP FL-PEG5-NHS Ester BDP_Acid->Activated_Dye pH 4.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugate BDP FL-PEG5-Protein Conjugate Activated_Dye->Conjugate pH 7.2-8.5 Protein Protein-NH₂ Protein->Conjugate

Caption: this compound Labeling Pathway.

Experimental Protocols

Detailed methodologies for labeling an antibody (a typical protein) are provided below. Note that these are general protocols and may require optimization for specific applications.

Protocol 1: Labeling with BDP FL NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS), pH 7.2-7.4.

  • BDP FL NHS ester.

  • Anhydrous DMSO or DMF.

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Prepare Dye Stock Solution: Dissolve BDP FL NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS. The first colored band to elute is the labeled antibody.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the BDP FL dye). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Labeling with this compound

Materials:

  • Antibody in an amine-free buffer (e.g., PBS), pH 7.2.

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Dye Solution: Dissolve this compound in Activation Buffer.

  • Activation of Dye: Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the dye solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated dye solution to the antibody solution in Coupling Buffer. A 10- to 20-fold molar excess of activated dye to antibody is a good starting point.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add Quenching Solution to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Determine DOL: Calculate the DOL as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a protein labeling experiment, from preparation to final analysis.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prep_Protein Prepare Protein Solution (Correct Buffer and pH) Combine Combine Protein and Dye Prep_Protein->Combine Prep_Dye Prepare Dye Stock Solution (or Activate BDP FL-Acid) Prep_Dye->Combine Incubate Incubate (Time and Temperature) Combine->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Characterize Conjugate (DOL, Concentration) Purify->Analyze Store Store Conjugate Analyze->Store

Caption: General Experimental Workflow for Protein Labeling.

Conclusion

Both this compound and BDP FL NHS ester are excellent reagents for fluorescently labeling biomolecules. The choice between them depends on the specific requirements of the experiment.

  • BDP FL NHS ester is ideal for straightforward, rapid, and efficient labeling of proteins and other amine-containing molecules, particularly when high protein concentrations can be used to outcompete hydrolysis.

  • This compound is better suited for applications requiring enhanced water solubility, a defined spacer arm to distance the fluorophore from the biomolecule, and greater control over the reaction through a two-step activation and conjugation process.

By understanding the distinct advantages and methodologies of each reagent, researchers can select the optimal tool to achieve high-quality, reproducible results in their fluorescence-based assays.

References

A Head-to-Head Comparison: BDP FL-PEG5-acid vs. Other Leading Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescence performance, the selection of the right fluorescent dye is paramount. This guide provides an objective comparison of BDP FL-PEG5-acid with two other widely used green fluorescent dyes: Fluorescein (FITC) and Alexa Fluor 488. We will delve into their photophysical properties, photostability, and practical applications, supported by experimental data and protocols to inform your selection process.

This compound is a green fluorescent dye that belongs to the BODIPY (boron-dipyrromethene) class of fluorophores. These dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and exceptional photostability.[1][2][3] The inclusion of a five-unit polyethylene glycol (PEG) spacer in this compound enhances its water solubility and provides a flexible linker for bioconjugation.[4][5]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes the key quantitative data for BDP FL, Fluorescein (FITC), and Alexa Fluor 488.

PropertyBDP FLFluorescein (FITC)Alexa Fluor 488
Excitation Maximum (nm) ~503~495~496
Emission Maximum (nm) ~509~519-525~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~75,000~71,000
Fluorescence Quantum Yield (Φ) ~0.9~0.92~0.92
Photostability HighLowHigh
pH Sensitivity LowHighLow

Performance Comparison

Brightness: All three dyes exhibit high brightness, a product of their high extinction coefficients and quantum yields. BDP FL and Alexa Fluor 488 are excellent alternatives to the traditionally used FITC, offering comparable or even superior brightness in many applications.

Photostability: This is a critical parameter where BDP FL dyes significantly outperform fluorescein. Fluorescein is notoriously susceptible to photobleaching, which can limit its use in long-term imaging experiments. In contrast, BODIPY dyes, including BDP FL, are known for their exceptional photostability, allowing for longer exposure times and more robust data collection. Alexa Fluor 488 is also recognized for its high photostability, making both BDP FL and Alexa Fluor 488 superior choices for demanding imaging applications.

pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH, with its intensity decreasing significantly in acidic environments. BDP FL and Alexa Fluor 488 are relatively insensitive to pH changes over a broad range, providing more reliable and consistent fluorescence signals in various cellular environments.

Spectral Properties: BDP FL dyes are characterized by their narrow emission bandwidth. This can be advantageous in multicolor imaging experiments by reducing spectral overlap between different fluorophores.

Experimental Protocols

Reproducibility in fluorescence-based experiments is critically dependent on well-defined protocols. Below are generalized methodologies for key experiments to compare and utilize these fluorescent dyes.

Protocol for Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method.

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to the sample. For green dyes, fluorescein in 0.1 M NaOH (Φf = 0.92) is a common standard.

  • Absorbance Measurement: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. Measure the absorbance spectra using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the same solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectra for both the standard and the test dye.

  • Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

Protocol for Assessing Photostability

Photostability is evaluated by measuring the rate of photobleaching under controlled illumination.

  • Sample Preparation: Prepare a solution of the fluorescent dye or a fluorescently labeled sample and mount it on a microscope slide.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser) and a sensitive detector (e.g., a CCD camera).

  • Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination with the excitation light.

  • Data Analysis: Measure the fluorescence intensity in a defined region of interest for each image in the time series.

  • Quantification: Plot the normalized fluorescence intensity as a function of time. The data can be fitted to an exponential decay curve to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Prep_Standard->Measure_Fluor Prep_Sample Prepare Sample Solutions Prep_Sample->Measure_Abs Prep_Sample->Measure_Fluor Calculate_QY Calculate Quantum Yield Measure_Abs->Calculate_QY Integrate_Fluor Integrate Fluorescence Intensity Measure_Fluor->Integrate_Fluor Integrate_Fluor->Calculate_QY G cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Prep_Slide Prepare Sample on Microscope Slide Acquire_Images Acquire Time-Lapse Image Series Prep_Slide->Acquire_Images Measure_Intensity Measure Fluorescence Intensity over Time Acquire_Images->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay Calculate_Halflife Calculate Photobleaching Half-Life Plot_Decay->Calculate_Halflife G Dye This compound Activated_Dye Activated BDP FL Dye (e.g., NHS Ester) Dye->Activated_Dye Activation Labeled_Protein Fluorescently Labeled Target Protein Activated_Dye->Labeled_Protein Target_Protein Target Protein (with primary amines) Target_Protein->Labeled_Protein Conjugation Detection Fluorescence Detection Labeled_Protein->Detection Excitation & Emission

References

BDP FL vs. Fluorescein (FITC): A Comparative Guide to Photostability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based research and drug development, the choice of fluorophore is critical to generating reliable and reproducible data. For applications requiring sustained signal intensity under illumination, such as live-cell imaging and high-resolution microscopy, the photostability of the chosen dye is a paramount concern. This guide provides a detailed, data-driven comparison of the photostability of BDP FL, a member of the borondipyrromethene (BODIPY) class of dyes, and the conventional fluorophore, fluorescein isothiocyanate (FITC).

Executive Summary

BDP FL consistently demonstrates significantly higher photostability than fluorescein (FITC).[1][2] This enhanced resistance to photobleaching, the irreversible loss of fluorescence due to photo-induced damage, allows for longer and more rigorous imaging experiments. While FITC has been a workhorse in fluorescence applications due to its brightness and affordability, its utility is often limited by rapid signal decay under continuous illumination.[1] For researchers and drug development professionals engaged in quantitative and long-term imaging studies, BDP FL presents a superior alternative, ensuring greater signal integrity and experimental robustness.

Quantitative Photophysical Comparison

The superior performance of BDP FL can be attributed to its inherent molecular structure and photophysical properties. The following table summarizes key quantitative data for BDP FL and FITC.

ParameterBDP FLFluorescein (FITC)Significance
Photostability High[1][3]LowBDP FL endures longer periods of illumination, providing a more stable signal for time-lapse and quantitative studies.
Fluorescence Quantum Yield (Φ) ~0.9 - 1.0~0.92 (in 0.1 M NaOH)Both dyes are highly efficient at converting absorbed light into fluorescence, resulting in bright signals.
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹High molar extinction coefficients for both dyes indicate efficient light absorption.
Photons Emitted Before Bleaching Significantly more than fluorescein~30,000 - 40,000BDP FL can undergo more excitation-emission cycles before photobleaching, leading to a longer useful lifespan in experiments.
Environmental Sensitivity Relatively insensitive to pH and solvent polaritySensitive to pHBDP FL provides more consistent fluorescence in varying cellular environments.

Molecular Structure Comparison

The structural differences between BDP FL and FITC are fundamental to their differing photostability. The BODIPY core of BDP FL is inherently more resistant to the photochemical degradation pathways that affect the xanthene core of fluorescein.

G cluster_0 BDP FL Core Structure cluster_1 Fluorescein (FITC) Core Structure BDP_FL_structure BDP_FL_structure FITC_structure FITC_structure

Figure 1. Chemical structures of BDP FL and FITC.

Photobleaching Mechanism and Experimental Workflow

Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical modification, often through interaction with molecular oxygen, rendering it non-fluorescent. The inherent chemical structure of the BODIPY core in BDP FL makes it less susceptible to these photodegradation pathways compared to fluorescein.

photobleaching_pathway cluster_excitation Excitation & Emission Cycle cluster_bleaching Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Non-fluorescent Photoproduct ROS->Bleached Chemical Reaction

Figure 2. Simplified Jablonski diagram illustrating the photobleaching process.

To empirically compare the photostability of BDP FL and FITC, a time-lapse fluorescence microscopy experiment can be performed. The following workflow outlines the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Microscopy cluster_analysis Data Analysis prep_cells Prepare Identical Samples (e.g., labeled cells) label_bdp Label with BDP FL prep_cells->label_bdp label_fitc Label with FITC prep_cells->label_fitc mount Mount on Slides label_bdp->mount label_fitc->mount setup Microscope Setup (identical illumination) mount->setup acquire Acquire Images (e.g., every 10s for 10 min) setup->acquire measure Measure Mean Fluorescence Intensity acquire->measure normalize Normalize to Initial Intensity (t=0) measure->normalize plot Plot Intensity vs. Time normalize->plot compare Compare Photobleaching Curves & Half-life plot->compare

Figure 3. Experimental workflow for comparing fluorophore photostability.

Experimental Protocol: Comparative Photobleaching Measurement

This protocol provides a framework for the direct comparison of the photostability of BDP FL and FITC-conjugated molecules.

1. Sample Preparation:

  • Prepare two identical sets of samples (e.g., fixed cells, protein solutions) to be labeled.

  • Label one set with a BDP FL conjugate and the other with a FITC conjugate at a similar degree of labeling.

  • Mount the samples on microscope slides using an appropriate mounting medium. For live-cell imaging, use a suitable imaging buffer.

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with a 488 nm laser line for excitation and appropriate emission filters.

  • Crucially, ensure that the illumination intensity, camera gain, and exposure time are kept identical for both the BDP FL and FITC samples throughout the experiment.

3. Time-Lapse Image Acquisition:

  • Select a region of interest for each sample.

  • Acquire a time-lapse series of images. The time interval and total duration should be determined by the photobleaching rate of FITC, the less stable fluorophore. A starting point could be acquiring an image every 5-10 seconds for a total of 5-10 minutes.

4. Data Analysis:

  • For each time point in the series, measure the mean fluorescence intensity within the region of interest.

  • Subtract the background fluorescence from each measurement.

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both BDP FL and FITC.

  • From the resulting photobleaching curves, the half-life of the fluorescence (the time it takes for the intensity to decrease by 50%) can be calculated and compared.

Conclusion

The experimental data and the consensus in the scientific literature unequivocally indicate that BDP FL is a more photostable fluorophore than FITC. Its robust performance under sustained illumination makes it the superior choice for a wide range of fluorescence applications, particularly those that are quantitative or require long-term observation. While FITC remains a viable option for short-term or less demanding experiments, the adoption of more photostable dyes like BDP FL is crucial for advancing the quality and reliability of fluorescence-based research and drug development.

References

BDP FL Outshines Cy3 in Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of fluorescent probes is a critical decision that significantly impacts experimental outcomes. When comparing BDP FL and Cy3, two commonly used fluorescent dyes, BDP FL demonstrates a markedly higher fluorescence quantum yield, indicating superior brightness and signal intensity.

BDP FL, a borondipyrromethene dye, exhibits a quantum yield of up to 0.97, nearing the theoretical maximum.[1] In contrast, the quantum yield of Cy3, a cyanine dye, is considerably lower, reported to be around 0.15 in PBS buffer.[2] It is important to note that the quantum yield of Cy3 is highly sensitive to its local environment and can decrease to as low as 0.04 in aqueous solutions.[3][4] However, when conjugated to DNA, its quantum yield can see an increase to a range of 20-40%.[5]

This substantial difference in quantum efficiency suggests that for applications demanding high sensitivity and bright fluorescence, BDP FL is the superior choice. Its high quantum yield translates to a more efficient conversion of absorbed light into emitted fluorescence, resulting in a stronger signal and better performance in various fluorescence-based assays.

Photophysical Properties: BDP FL vs. Cy3

The following table summarizes the key photophysical properties of BDP FL and Cy3, providing a clear quantitative comparison for researchers.

PropertyBDP FLCy3
Quantum Yield (Φ) 0.97~0.15 (in PBS)
Absorption Max (λabs) 503 nm~550 nm
Emission Max (λem) 509 nm~570 nm
Extinction Coefficient (ε) 92,000 M-1cm-1Not specified in provided results
Solvent/Environment Not specifiedPBS

Determining Fluorescence Quantum Yield: Experimental Protocol

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the test sample to a standard with a known, well-characterized quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield

  • Test sample (BDP FL or Cy3)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the test sample in the same solvent. The concentrations should be carefully chosen to ensure that the absorbance at the excitation wavelength is within the linear range, typically between 0.02 and 0.1, to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. It is crucial to use the same excitation wavelength and identical instrument settings (e.g., slit widths) for all measurements of the standard and the sample.

    • Record the fluorescence emission spectrum for each dilution.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The resulting plots should be linear and pass through the origin. Determine the gradient (slope) of the straight line for both the standard (GradST) and the test sample (GradX).

  • Quantum Yield Calculation: The quantum yield of the test sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation A Prepare Dilutions (Standard & Sample) C Measure Absorbance (UV-Vis Spectrophotometer) A->C B Select Standard with Known Quantum Yield H Calculate Quantum Yield (Φ_X) B->H D Measure Fluorescence (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Determine Gradients (Grad_X, Grad_ST) F->G G->H

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

References

Navigating the Green Spectrum: A Guide to BDP FL-PEG5-acid Alternatives for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the covalent labeling of proteins with fluorescent dyes is a cornerstone technique for elucidating biological function, tracking molecular interactions, and developing diagnostic assays. BDP FL-PEG5-acid, a derivative of the BODIPY FL fluorophore, is a popular choice for these applications due to its bright, green fluorescence and a PEG linker that enhances solubility. However, the landscape of fluorescent probes is rich with alternatives, each offering a unique profile of photophysical properties and performance characteristics. This guide provides an objective comparison of commercially available alternatives to this compound, supported by key performance data and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.

Quantitative Performance Comparison of Green Fluorescent Dyes

The selection of a fluorescent label is often a trade-off between brightness, photostability, and environmental sensitivity. The ideal dye maximizes signal output while resisting photobleaching and maintaining consistent fluorescence across a range of experimental conditions. The table below summarizes key quantitative data for BDP FL and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (EC x Φ)Key Characteristics
BDP FL ~503~512> 80,000~0.90> 72,000High brightness and photostability; relatively hydrophobic; insensitive to pH.[1][2]
Alexa Fluor™ 488 ~495~519~71,000~0.92~65,320Excellent photostability and water solubility; pH insensitive; widely considered a gold standard.[3][4][5]
DyLight™ 488 ~493~518~70,000~0.15~10,500Bright and photostable, serving as a direct equivalent to Alexa Fluor™ 488.
CF™488A ~490~515~70,000Not specifiedNot specifiedReported to be brighter and more photostable than Alexa Fluor® 488.
FITC (Fluorescein) ~495~517~75,000~0.85~63,750Cost-effective; suffers from poor photostability and pH-sensitive fluorescence.

In-Depth Look at the Alternatives

BODIPY Dyes: The BODIPY (boron-dipyrromethene) dye family, including BDP FL, is renowned for high quantum yields, sharp emission spectra, and good photostability. Unlike fluorescein, their fluorescence is not sensitive to pH changes. However, their core structure is hydrophobic, which can sometimes lead to aggregation when labeling proteins in aqueous solutions, though this is often mitigated by PEG linkers.

Alexa Fluor™ 488: As a market leader, Alexa Fluor™ 488 is often considered the benchmark for green fluorescent dyes. Its key advantage lies in its sulfonation, which renders the molecule highly water-soluble and less prone to the aggregation issues that can affect other dyes. This results in more reliable and reproducible conjugations. It boasts exceptional photostability and maintains its bright fluorescence across a wide pH range, making it a robust choice for a variety of applications, from microscopy to flow cytometry.

DyLight™ 488 and CF™ Dyes: These represent newer generations of fluorescent probes designed to compete with and, in some cases, exceed the performance of established dyes. DyLight™ 488 offers performance characteristics very similar to Alexa Fluor™ 488. The CF™ dye series, developed by Biotium, are engineered for superior brightness and photostability. For instance, CF™488A is promoted as being more photostable than Alexa Fluor® 488, which is a significant advantage for imaging experiments that require long exposure times.

Experimental Protocol: Covalent Labeling of Proteins with Amine-Reactive Dyes

The "acid" moiety in this compound is typically activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on a protein. This protocol provides a general workflow for this common labeling chemistry.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.0-9.0. A typical protein concentration is 2-20 mg/mL. If the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into a suitable labeling buffer via dialysis or desalting column.

  • Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye (e.g., NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution of ~10 mg/mL.

2. Labeling Reaction:

  • Molar Ratio: The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of dye.

  • Reaction: While gently stirring, add the calculated amount of dye stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For some proteins, incubation can be performed overnight at 4°C.

3. Purification of the Conjugate:

  • Separation: It is crucial to remove any unreacted, free dye from the labeled protein. This is typically achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).

  • Elution: Elute the column with a suitable storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules. Collect the colored fractions corresponding to the labeled protein.

4. Determination of Degree of Labeling (DOL):

  • Spectrophotometry: The DOL, or the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).

  • Calculation: The protein concentration and DOL can be calculated using the Beer-Lambert law with appropriate correction factors for the dye's absorbance at 280 nm. For an antibody labeled with Alexa Fluor™ 488, the calculation is as follows:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x 0.11)] / 203,000

    • Degree of Labeling (DOL) = A₄₉₄ / (71,000 x Protein Concentration (M))

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

ProteinLabelingWorkflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis Protein Protein in Amine-Free Buffer (pH 8-9) Reaction Incubate 1-4h at RT (Protected from Light) Protein->Reaction Add Dye Dye Amine-Reactive Dye in DMSO/DMF Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Crude Mixture Conjugate Purified Protein-Dye Conjugate Purification->Conjugate Eluted Fractions Analysis Spectrophotometry (A280 & A_max) Calculate DOL Conjugate->Analysis

Caption: Experimental workflow for covalent protein labeling with amine-reactive dyes.

DyeComparison center Green Dyes for Protein Labeling BDP BDP FL center->BDP Hydrophobic Core AF488 Alexa Fluor™ 488 center->AF488 Hydrophilic (Sulfonated) Dylight DyLight™ 488 center->Dylight CF CF™ Dyes center->CF FITC FITC center->FITC pH Sensitive Photolabile BDP->AF488 vs. AF488->Dylight Similar AF488->CF vs. (Newer Gen)

References

BDP FL Dye: A Superior Alternative for Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescence-based biochemical assays, fluorescence polarization (FP) stands out as a powerful, homogeneous technique for studying molecular interactions in real-time. The choice of fluorophore is paramount to the success of an FP assay, directly impacting sensitivity, stability, and the reliability of the data. This guide provides a comprehensive comparison of BDP FL (BODIPY® FL) dye with other common fluorophores used in FP, highlighting its distinct advantages for researchers, scientists, and drug development professionals.

The BDP FL Advantage in Fluorescence Polarization

BDP FL dye, a member of the borondipyrromethene class of fluorophores, offers a unique combination of photophysical properties that make it an exceptional choice for fluorescence polarization assays. Its superiority over traditional dyes like fluorescein is particularly evident in its enhanced photostability and insensitivity to environmental factors.

Key advantages of BDP FL include:

  • Longer Fluorescence Lifetime: BDP FL typically exhibits a fluorescence lifetime of 5 nanoseconds or longer.[1][2][3] This is a critical parameter in FP, as a longer lifetime allows for the detection of changes in the rotational correlation time of larger molecular complexes, thereby expanding the dynamic range of the assay.[2]

  • High Quantum Yield: With a fluorescence quantum yield often approaching 1.0, even in aqueous solutions, BDP FL is an intensely bright fluorophore.[4] This high brightness ensures a strong signal, enabling assays to be performed at lower concentrations and improving signal-to-noise ratios.

  • Excellent Photostability: Compared to fluorescein, which is notoriously prone to photobleaching, BDP FL dyes are significantly more photostable. This robustness allows for prolonged or repeated measurements without significant signal degradation, which is crucial for kinetic studies and high-throughput screening.

  • Environmental Insensitivity: The fluorescence of BDP FL is largely unaffected by changes in pH and solvent polarity. This is a major advantage over fluorescein, whose fluorescence is highly pH-dependent, making BDP FL more reliable in a wider range of buffer conditions.

  • Narrow Emission Spectra: BDP FL has a characteristically narrow emission bandwidth, which reduces spectral overlap in multiplexed assays and can lead to higher signal purity.

Quantitative Comparison of Fluorophores for FP

The selection of a fluorophore for a fluorescence polarization assay should be guided by its specific photophysical properties. The following table summarizes key performance indicators for BDP FL and common alternatives.

PropertyBDP FLFluoresceinTAMRACy5
Excitation Max (nm) ~503~490 (pH > 8)~552~649
Emission Max (nm) ~512~514 (pH > 8)~578~667
Molar Extinction Coefficient (M⁻¹cm⁻¹) >80,000~80,000 (at pH 9)~90,000~250,000
Quantum Yield (Φ) ~0.9 - 1.0~0.92 (in 0.1 M NaOH)~0.1 - 0.5 (conjugated)~0.27
Fluorescence Lifetime (τ) (ns) >5.0~4.0~1.9 - 2.7 (conjugated)~1.0
Photostability HighLowModerateModerate
pH Sensitivity LowHigh (pKa ~6.4)LowLow

Experimental Protocols

To illustrate the practical application of BDP FL in a fluorescence polarization assay, a detailed protocol for a competitive binding experiment is provided below. This protocol is designed to determine the affinity of an unlabeled compound for a target protein by measuring its ability to displace a BDP FL-labeled tracer molecule.

Protocol: Competitive Fluorescence Polarization Binding Assay

1. Materials and Reagents:

  • Target Protein: Purified protein of interest in a suitable buffer (e.g., PBS or Tris buffer).

  • BDP FL-labeled Tracer: A small molecule, peptide, or other ligand that binds to the target protein, conjugated with BDP FL.

  • Unlabeled Competitor: The compound for which the binding affinity is to be determined.

  • Assay Buffer: A buffer that maintains the stability and activity of the target protein and does not interfere with the fluorescence measurement (e.g., PBS, pH 7.4, with 0.01% Tween-20).

  • Microplate: A low-binding, black, 96- or 384-well microplate.

  • Plate Reader: A microplate reader equipped with polarization filters for the excitation and emission wavelengths of BDP FL (e.g., Excitation: 485 nm, Emission: 535 nm).

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein at a concentration twice the final desired concentration in the assay buffer.

    • Prepare a stock solution of the BDP FL-labeled tracer at a concentration twice the final desired concentration in the assay buffer. The final concentration of the tracer should ideally be at or below its Kd for the target protein.

    • Prepare a serial dilution of the unlabeled competitor in the assay buffer, with the highest concentration being at least 100-fold greater than the expected Ki.

  • Assay Setup:

    • Add a fixed volume of the assay buffer to all wells of the microplate.

    • Add a fixed volume of the BDP FL-labeled tracer solution to all wells.

    • Add a fixed volume of the serially diluted unlabeled competitor to the experimental wells. For control wells, add the same volume of assay buffer.

    • Initiate the binding reaction by adding a fixed volume of the target protein solution to all wells except for the "tracer only" control wells, to which an equal volume of assay buffer is added.

  • Incubation:

    • Mix the contents of the wells by gentle shaking or pipetting.

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined period to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific binding pair.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader with the appropriate polarization filters for BDP FL. The reader will measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.

    • The fluorescence polarization (P) is typically calculated by the instrument's software using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor of the instrument.

  • Data Analysis:

    • Subtract the background fluorescence polarization from the "tracer only" wells from all other readings.

    • Plot the fluorescence polarization values as a function of the logarithm of the unlabeled competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled competitor that displaces 50% of the BDP FL-labeled tracer.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Workflow and Advantages

To further clarify the experimental process and the benefits of using BDP FL, the following diagrams are provided.

FP_Assay_Workflow cluster_preparation Reagent Preparation cluster_assay_setup Assay Setup in Microplate cluster_measurement Measurement & Analysis Prepare Target\nProtein Prepare Target Protein Initiate with\nTarget Protein Initiate with Target Protein Prepare Target\nProtein->Initiate with\nTarget Protein Prepare BDP FL\nTracer Prepare BDP FL Tracer Add Tracer &\nCompetitor Add Tracer & Competitor Prepare BDP FL\nTracer->Add Tracer &\nCompetitor Prepare Unlabeled\nCompetitor Prepare Unlabeled Competitor Prepare Unlabeled\nCompetitor->Add Tracer &\nCompetitor Add Tracer &\nCompetitor->Initiate with\nTarget Protein Incubate to\nEquilibrium Incubate to Equilibrium Initiate with\nTarget Protein->Incubate to\nEquilibrium Read Fluorescence\nPolarization Read Fluorescence Polarization Incubate to\nEquilibrium->Read Fluorescence\nPolarization Data Analysis\n(IC50/Ki) Data Analysis (IC50/Ki) Read Fluorescence\nPolarization->Data Analysis\n(IC50/Ki)

Caption: Workflow of a competitive fluorescence polarization assay.

BDP_FL_Advantages cluster_performance Superior Performance in FP cluster_outcomes Improved Assay Outcomes BDP FL Dye BDP FL Dye High Quantum Yield High Quantum Yield BDP FL Dye->High Quantum Yield Long Fluorescence Lifetime Long Fluorescence Lifetime BDP FL Dye->Long Fluorescence Lifetime High Photostability High Photostability BDP FL Dye->High Photostability Low pH Sensitivity Low pH Sensitivity BDP FL Dye->Low pH Sensitivity Increased Sensitivity Increased Sensitivity High Quantum Yield->Increased Sensitivity Wider Dynamic Range Wider Dynamic Range Long Fluorescence Lifetime->Wider Dynamic Range Enhanced Reproducibility Enhanced Reproducibility High Photostability->Enhanced Reproducibility Greater Assay Robustness Greater Assay Robustness Low pH Sensitivity->Greater Assay Robustness

References

The Goldilocks Dilemma: Optimizing PEG Linker Length for Potent PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide provides a comparative analysis of different PEG linker lengths on PROTAC performance, supported by experimental data and detailed protocols to aid in the rational design of effective protein degraders.

The Linker is Not Just a Spacer

The linker in a PROTAC is far more than a passive tether; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[4][5] The length and flexibility of the PEG linker directly influence the spatial orientation and proximity of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

An improperly sized linker can lead to suboptimal outcomes:

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus failing to form a stable ternary complex.

  • Too Long: Conversely, an excessively long linker can result in a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer. This can also lead to an increased entropic penalty upon binding.

Therefore, identifying the optimal PEG linker length is a "Goldilocks" challenge—it must be just right. This optimization is highly dependent on the specific target protein and the recruited E3 ligase, necessitating a systematic evaluation for each new PROTAC system.

Comparative Analysis of PEG Linker Length on PROTAC Performance

The optimal linker length is target-dependent, and systematic studies have shown that even subtle changes, such as the addition of a single ethylene glycol unit, can dramatically impact degradation potency (DC50) and maximal degradation (Dmax). The following table summarizes findings from various studies on the effect of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (PEG units/atoms)Key FindingsReference(s)
BRD4 CRBN0, 1, 2, 4, 5 PEG unitsPROTACs with 0, 4, and 5 PEG units showed potent degradation (<0.5 µM), while those with 1-2 PEG units had reduced potency (>5 µM).
TBK1 VHL7 to 29 atomsLinkers shorter than 12 atoms showed no degradation. Potent degradation was observed with linkers between 12 and 29 atoms, with the 21-atom linker being the most potent (DC50 = 3 nM, Dmax = 96%).
EGFR/HER2 VHLPEGn vs. PEGn+1Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, resulting in a selective EGFR degrader.
CRBN (homo-PROTAC) CRBNVarious PEG lengthsAn optimal linker length of a short 8-atom PEG was identified for the degradation of CRBN.
Estrogen Receptor α (ERα) VHL12-atom vs. 16-atom PEGThe 16-atom PEG linker was significantly more potent in degrading ERα compared to the 12-atom linker, despite similar binding affinities.
Bruton's Tyrosine Kinase (BTK) CRBN≥ 4 PEG unitsLonger linkers (≥ 4 PEG units) maintained binding affinity for both BTK and CRBN, whereas shorter linkers impaired binding by up to 20-fold.

Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Start: PROTAC Synthesis with varying PEG linkers cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot / In-Cell Western protein_quant->western_blot data_analysis Data Analysis (DC50 and Dmax determination) western_blot->data_analysis end End: Identify Optimal Linker Length data_analysis->end

Caption: A typical experimental workflow for comparing the efficacy of PROTACs with different PEG linker lengths.

Experimental Protocols

A systematic approach is crucial for determining the optimal PEG linker for a given target. Below are generalized protocols for the synthesis and evaluation of PROTACs.

General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol outlines a common method for synthesizing a library of PROTACs with varying PEG linker lengths.

Materials:

  • Target protein ligand with a carboxylic acid or amine functional group.

  • E3 ligase ligand with a corresponding amine or carboxylic acid functional group.

  • Amine-PEGn-COOH linkers of varying lengths (n = number of PEG units).

  • Peptide coupling reagents (e.g., HATU, HBTU).

  • Organic base (e.g., DIPEA, TEA).

  • Anhydrous solvents (e.g., DMF, DCM).

Procedure:

  • Activation: Dissolve the component with the carboxylic acid moiety (either the ligand or the PEG linker) in anhydrous DMF. Add the coupling reagent (1.1 eq) and the organic base (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: To the activated mixture, add a solution of the component with the amine functionality (1.0 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress using LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein after treatment with the synthesized PROTACs.

Materials:

  • Target-expressing cell line.

  • Synthesized PROTACs with varying PEG linker lengths.

  • Cell culture medium and supplements.

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. As the presented data illustrates, there is no universal optimal linker length; it must be empirically determined for each target protein and E3 ligase pair. A systematic evaluation of a library of PROTACs with varying PEG linker lengths is therefore an essential step in the development of novel protein degraders. The protocols and information provided in this guide offer a framework for researchers to rationally design and optimize the next generation of PROTAC-based therapeutics. Advances in computational modeling and structural biology are expected to further refine our ability to predict optimal linker lengths, moving the field away from a "trial and error" approach towards a more rational design process.

References

BDP FL-PEG5-acid performance in different microscopy techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP FL-PEG5-acid with other common fluorescent probes, offering insights into its performance across various microscopy techniques. The information presented is supported by experimental data to aid in the selection of the most suitable fluorophore for your research needs.

Executive Summary

This compound is a bright and photostable green fluorescent dye belonging to the borondipyrromethene (BODIPY) family. Its key advantages include a high fluorescence quantum yield, a large extinction coefficient, and narrow excitation and emission spectra, making it an excellent alternative to traditional fluorophores like fluorescein. The attached PEG5 (polyethylene glycol) linker enhances its hydrophilicity, improving solubility in aqueous buffers and reducing non-specific binding. This guide evaluates the performance of this compound against two widely used green fluorophores: Fluorescein (FITC) and Alexa Fluor 488, in confocal, live-cell, and super-resolution microscopy.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key characteristics of this compound, Fluorescein (FITC), and Alexa Fluor 488.

PropertyThis compoundFluorescein (FITC)Alexa Fluor 488
Excitation Maximum (nm) ~503~495~495
Emission Maximum (nm) ~509~525~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~75,000[1][2]~71,000
Fluorescence Quantum Yield (Φ) ~0.9[3]~0.92~0.92
Photostability HighLowHigh
pH Sensitivity LowHighLow
Brightness (EC x QY / 1000) ~72~69~65.3

Note: The properties of this compound are based on the closely related BDP FL dye. The PEG linker is not expected to significantly alter the core photophysical properties.

Performance in Microscopy Techniques

Confocal Microscopy

In confocal microscopy, the high brightness and photostability of this compound are significant advantages. Its narrow emission spectrum reduces bleed-through into adjacent channels in multicolor imaging experiments. Compared to fluorescein, which is prone to rapid photobleaching and has pH-sensitive fluorescence, this compound provides a more stable and reliable signal for quantitative imaging. Its performance is comparable to Alexa Fluor 488, which is also known for its excellent photostability and brightness.

Live-Cell Imaging

For live-cell imaging, the key requirements for a fluorescent probe are high photostability, low cytotoxicity, and the ability to function in a physiological environment. This compound excels in this area due to the inherent photostability of the BODIPY core and the enhanced water solubility provided by the PEG linker. This reduces the need for high laser power, minimizing phototoxicity and allowing for longer time-lapse imaging experiments. The pH-insensitivity of BDP FL dyes is also a major advantage over fluorescein for studies involving cellular compartments with varying pH.

Super-Resolution Microscopy (STED)

Stimulated Emission Depletion (STED) microscopy places high demands on fluorophore photostability due to the use of a high-power depletion laser. Organic dyes like those in the BODIPY family have demonstrated suitability for STED imaging. While specific data for this compound in STED is limited, the general properties of BODIPY dyes, such as high photostability and brightness, make them promising candidates. For successful STED imaging, the fluorophore's emission spectrum must overlap with the wavelength of the depletion laser. Given its emission maximum around 509 nm, a STED laser in the yellow-orange range would be appropriate.

Experimental Protocols

General Labeling Protocol for Proteins with this compound

This protocol describes the conjugation of this compound to a protein via its primary amines using a carbodiimide crosslinker like EDC.

cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation to Protein cluster_purification Purification BDP This compound (-COOH) EDC_NHS EDC + NHS BDP->EDC_NHS Activated_BDP NHS-ester activated BDP FL-PEG5 EDC_NHS->Activated_BDP Forms reactive ester Protein Protein (-NH2) Activated_BDP->Protein Labeled_Protein Labeled Protein (Amide Bond) Protein->Labeled_Protein Reacts with primary amines Purification Size-Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Removes unconjugated dye

Protein labeling workflow with this compound.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mg/mL.

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in water or buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~503 nm (for BDP FL).

Live-Cell Imaging Protocol

This protocol provides a general guideline for imaging live cells labeled with a this compound conjugate.

Start Seed cells on glass-bottom dish Incubate Incubate cells with BDP FL conjugate Start->Incubate Wash Wash cells to remove unbound conjugate Incubate->Wash Image Image using fluorescence microscope Wash->Image

Live-cell imaging workflow.

Materials:

  • Cells of interest

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • This compound labeled molecule of interest

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and reach the desired confluency.

  • Labeling:

    • Dilute the this compound conjugate to the desired final concentration in pre-warmed cell culture medium.

    • Replace the existing medium with the labeling medium and incubate for the appropriate time (typically 30 minutes to 2 hours), protected from light.

  • Washing:

    • Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.

  • Imaging:

    • Replace the final wash with fresh live-cell imaging buffer.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

    • Use the lowest possible laser power and exposure times to minimize phototoxicity.

Conclusion

This compound is a high-performance fluorescent probe that offers significant advantages over traditional dyes like fluorescein, particularly in terms of photostability and pH insensitivity. Its performance is comparable to other advanced fluorophores such as Alexa Fluor 488. The hydrophilic PEG linker enhances its utility in biological applications by improving solubility and reducing non-specific interactions. For researchers requiring a bright, stable, and reliable green fluorophore for a range of microscopy applications, including demanding techniques like live-cell and super-resolution imaging, this compound represents an excellent choice.

References

A Researcher's Guide to the HPLC Validation of BDP FL-PEG5-acid Conjugate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with fluorescently labeled compounds, ensuring the purity of conjugates like BDP FL-PEG5-acid is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity. Detailed experimental protocols and data presentation formats are included to support your in-house validation efforts.

This compound is a fluorescent dye-linker conjugate that combines the bright and photostable BODIPY™ FL dye with a five-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This structure makes it a valuable tool for labeling biomolecules. However, the synthesis and purification of such conjugates can result in impurities that may interfere with downstream applications. Therefore, rigorous purity assessment is a critical quality control step.

Comparison of Analytical Methods for Purity Assessment

While HPLC is the gold standard for purity determination of small molecules and conjugates, other methods can provide complementary information. The choice of method depends on the specific information required, available instrumentation, and the nature of potential impurities.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Quantitative purity (% area), retention time of the main peak and impurities.High resolution, quantitative, reproducible, widely available.Can be destructive, peak broadening may occur with polydisperse PEG chains.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation of the conjugate and impurities.High sensitivity and specificity, provides structural information.Not inherently quantitative for purity, ionization efficiency can vary between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification of impurities with distinct proton or carbon signals.Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC and MS, complex spectra for large molecules.
UV-Vis Spectroscopy Measurement of light absorption.Confirmation of the presence of the BDP FL chromophore and concentration estimation.Simple, rapid, non-destructive.Non-specific, cannot distinguish between the conjugate and fluorescent impurities.

Key Takeaway: RP-HPLC is the most suitable method for the quantitative assessment of this compound purity. MS and NMR are powerful for structural confirmation and identification of unknown impurities, while UV-Vis spectroscopy is a simple tool for a preliminary check of the fluorescent component.

Experimental Protocol: Purity Validation of this compound by RP-HPLC

This protocol provides a starting point for developing a validated HPLC method for this compound. Optimization of the gradient, flow rate, and column temperature may be necessary to achieve the best separation.

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample preparation), HPLC grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

    • Fluorescence detector (FLD)

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV-Vis: 505 nm (absorbance maximum of BDP FL)

    • Fluorescence: Excitation at 505 nm, Emission at 515 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
20.080
25.080
25.130
30.030

4. Sample Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with an initial mobile phase composition (e.g., 70% A: 30% B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the this compound conjugate by determining the peak area percentage of the main peak relative to the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Their Identification

The synthesis of this compound can potentially lead to several impurities. A well-developed HPLC method should be able to resolve the main conjugate peak from these species.

  • Unreacted BDP FL-acid: The starting fluorescent dye without the PEG linker. Due to its higher hydrophobicity, it is expected to have a longer retention time than the PEGylated conjugate.

  • Unreacted PEG5-acid: The PEG linker itself. As it lacks a chromophore, it will not be detectable by UV-Vis or fluorescence detectors but could be observed with a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

  • Byproducts from BDP FL synthesis: The synthesis of the BODIPY core can result in side products. These would likely have different absorption and emission spectra.

  • Products of PEG degradation: The PEG chain can undergo degradation, leading to shorter PEG conjugates.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the logical flow of the HPLC validation process.

Safety Operating Guide

Navigating the Safe Disposal of BDP FL-PEG5-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step approach to the proper disposal of BDP FL-PEG5-acid, a green-fluorescent dye with a hydrophilic polyethylene glycol (PEG) spacer. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data for Disposal

The following table summarizes key handling parameters for the safe disposal of this compound, based on the properties of its constituent components and general laboratory safety protocols.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent splashing and aerosolization of the compound.
Working Concentration As low as experimentally requiredTo minimize the volume of waste generated.
Storage of Waste Segregated, labeled, sealed containerTo prevent accidental mixing with incompatible chemicals and ensure clear identification.
pH of Aqueous Waste

Personal protective equipment for handling BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling BDP FL-PEG5-acid. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

This compound is a green-fluorescent dye chemically linked to a polyethylene glycol (PEG) spacer. While it may be shipped as a non-hazardous chemical, proper laboratory handling procedures are necessary to minimize exposure and ensure experimental integrity.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound, particularly in its solid (powder) form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[2]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing.[2]
Hand Protection Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or punctures before use.[2]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against spills and contamination.
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[2]
Foot Protection Closed-toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is crucial to prevent inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure for weighing and preparing a solution of this compound.

1. Area Preparation:

  • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Cover the work surface with absorbent, disposable bench paper.

2. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure all required PPE as specified in the table above is correctly worn.

3. Material Gathering:

  • Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, the appropriate solvent (e.g., DMSO, DMF, DCM), and the primary container for the solution.

4. Weighing:

  • Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula.

  • Avoid generating dust during transfer.

5. Dissolving:

  • Slowly add the solvent to the powder to prevent splashing.

  • If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved.

6. Post-Handling:

  • Tightly close the stock container of this compound and store it under the recommended conditions (short-term at 0 - 4°C, long-term at -20°C, protected from light).

  • Clean the work area and any equipment used during the procedure.

  • Properly dispose of all contaminated materials, including gloves and bench paper, as outlined in the disposal plan below.

  • Thoroughly wash hands with soap and water after the procedure is complete.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling AreaPrep 1. Designate & Prepare Work Area PPE 2. Don Appropriate PPE AreaPrep->PPE Gather 3. Gather Materials PPE->Gather Weigh 4. Weigh Compound Gather->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Store 6. Store Stock Container Dissolve->Store Clean 7. Clean Work Area & Equipment Store->Clean Dispose 8. Dispose of Waste Clean->Dispose Wash 9. Wash Hands Dispose->Wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Unused Compound While polyethylene glycol is biodegradable, it is recommended to dispose of the unused compound in accordance with local, state, and federal regulations for chemical waste. Place it in a clearly labeled, sealed container for collection by a licensed chemical waste disposal service.
Contaminated Labware (Disposable) All disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be disposed of as chemical waste in a designated, labeled container.
Contaminated Labware (Reusable) Reusable labware (e.g., glassware) should be rinsed with a suitable solvent in a designated waste container before standard washing procedures. The solvent rinse should be disposed of as chemical waste.
Contaminated PPE All used PPE, including gloves, disposable gowns, and bench paper, must be disposed of as chemical waste in a designated, labeled container.

It is important to avoid releasing this compound or its solutions into wastewater systems. Always segregate chemical waste from regular laboratory trash.

References

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